molecular formula C9H12Si B7823317 Methylphenylvinylsilane

Methylphenylvinylsilane

Número de catálogo: B7823317
Peso molecular: 148.28 g/mol
Clave InChI: JNRFDZNGKYQSKV-UHFFFAOYSA-N
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Descripción

Methylphenylvinylsilane (CAS: 17878-39-6) is an organosilicon compound with the molecular formula C 9 H 12 Si and an average mass of 148.281 g/mol . It serves as a versatile building block in organic synthesis and materials science. In polymer chemistry, this compound and its derivatives are valuable precursors for synthesizing specialized silanol-terminated structures, such as Methyl phenyl vinyl silanol, which can act as end-capping or chain-extending agents . Incorporating phenyl and vinyl functional groups into silicone polymers can significantly enhance their properties, leading to materials with higher refractive indices, improved thermal stability, and the capacity for cross-linking via hydrosilylation reactions . These advanced polymers are crucial for developing high-performance materials for demanding applications, including the encapsulation of Mini-LED and MicroLED optoelectronic devices . Furthermore, vinylsilane-based chemistry provides a powerful platform for constructing complex silacycles, such as naphthyl-fused benzosiloles, which are of great interest for electronic and optoelectronic devices due to their unique physicochemical properties . As a foundational reagent, Methylphenylvinylsilane enables researchers to explore novel material properties and synthetic pathways. This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

ethenyl-methyl-phenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFDZNGKYQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-39-6
Record name (Ethenylmethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17878-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Solubility of methylphenylvinylsilane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylphenylvinylsilane (MPVS), specifically the hydrido-silane monomer (CAS: 17878-39-6), represents a critical organosilicon intermediate.[1] Its unique architecture—combining a reactive vinyl group, a bulky phenyl ring, and a silicon-hydride (Si-H) functionality—dictates a specific solubility profile essential for high-precision synthesis.[1]

For researchers in drug development and materials science, understanding the solubility of MPVS is not merely about dissolution; it is about preventing degradative solvolysis and optimizing reaction kinetics .[1] This guide moves beyond basic solubility tables to provide a mechanistic understanding of solvent interactions, enabling you to select the precise medium for polymerization, hydrosilylation, or purification workflows.[1]

Physicochemical Profile & Theoretical Solubility

MPVS is a lipophilic liquid at standard temperature and pressure.[1] Its solubility behavior is governed by the competition between its hydrophobic phenyl/methyl groups and the polarizable Si-H bond.[1]

Key Physicochemical Properties:

  • Physical State: Clear Liquid[1][2]

  • Density: 0.89 g/mL[1][3]

  • Refractive Index: 1.5125–1.5145 (High index due to phenyl group)[1]

  • Boiling Point: 56–57 °C @ 7 mmHg (approx. 170–180 °C at atm)[1]

  • Hansen Solubility Parameters (Estimated):

    • 
       (Dispersion): High (due to Phenyl/Vinyl pi-systems)[1]
      
    • 
       (Polarity): Low to Moderate (Si-H dipole)[1]
      
    • 
       (Hydrogen Bonding): Low[1]
      

Implication: MPVS follows the "like dissolves like" principle but with a reactivity caveat. It is miscible with non-polar and moderately polar aprotic solvents but is reactive toward protic solvents.[1]

Solubility & Miscibility Landscape

Since MPVS is a liquid, we evaluate miscibility rather than solubility. The following data synthesizes empirical organosilicon behavior with specific monomer properties.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventMiscibility StatusMechanistic InteractionOperational Note
Aromatic Hydrocarbons Toluene, Benzene, XyleneFully Miscible

stacking (Solvent-Phenyl group)
Ideal for polymerization and storage.[1]
Aliphatic Hydrocarbons Hexane, Pentane, CyclohexaneFully Miscible Van der Waals (London Dispersion)Excellent for extraction/precipitation of polar impurities.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformFully Miscible Dipole-induced dipoleGood for synthesis; monitor for HCl traces which catalyze Si-H decomposition.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneFully Miscible Lewis Acid-Base (O lone pair

Si)
Preferred for hydrosilylation reactions (stabilizes Pt catalysts).[1]
Polar Aprotic Acetone, Acetonitrile, DMSOPartial / Variable Dipole-Dipole mismatchPhase separation may occur at low temps; Acetone is generally miscible but risky (aldol rxn).[1]
Polar Protic WaterImmiscible / Reactive Hydrophobic exclusionDANGER: Slow hydrolysis to silanols/siloxanes.[1]
Alcohols Methanol, Ethanol, IsopropanolReactive (Solvolysis) Nucleophilic attack on SiAVOID unless intentionally alkoxylating the silane.[1]

Mechanistic Insights: The "Why" Behind the Protocol

The Phenyl Anchor Effect

The phenyl group on MPVS is not just steric bulk; it acts as a "solubility anchor" for aromatic solvents.[1] In toluene, the solvent molecules align with the MPVS phenyl ring via


 stacking interactions.[1] This solvation shell protects the reactive vinyl and Si-H groups from aggregation, reducing the likelihood of premature autopolymerization during storage.[1]
The Protic Hazard (Solvolysis)

Unlike carbon-based analogs, the Si-H bond is susceptible to nucleophilic attack by protic solvents (ROH, H2O), often catalyzed by trace acids or bases.[1]



  • Observation: Evolution of hydrogen gas bubbles.

  • Result: Loss of stoichiometry and formation of alkoxysilane impurities.[1]

Visualization: Solubility Logic & Workflow

Figure 1: Solvent Interaction Mechanism

This diagram illustrates the dominant intermolecular forces governing MPVS miscibility.[1]

MPVS_Solubility cluster_NonPolar Compatible Solvents (Miscible) cluster_Polar Incompatible/Reactive MPVS Methylphenylvinylsilane (MPVS) Toluene Toluene (Aromatic) MPVS->Toluene Pi-Pi Stacking Hexane Hexane (Aliphatic) MPVS->Hexane Van der Waals THF THF (Ether) MPVS->THF Coordination Water Water (Protic) MPVS->Water Hydrophobic Repulsion + Hydrolysis Ethanol Ethanol (Alcohol) MPVS->Ethanol Solvolysis (H2 Gas)

Caption: Interaction map showing compatible stabilization forces (green) vs. reactive degradation pathways (red).[1]

Experimental Protocols

Protocol A: Rapid Miscibility Screening (The Schlieren Test)

Use this self-validating protocol to verify solvent quality before scale-up.[1]

Objective: Determine if MPVS is fully miscible with a specific solvent batch without using analytical instrumentation.

  • Preparation:

    • Dispense 1.0 mL of the target solvent into a clean, dry borosilicate glass vial.[1]

    • Ensure solvent is anhydrous (water content < 50 ppm).[1]

  • Addition:

    • Add 100 µL of MPVS dropwise using a glass syringe.[1]

  • Observation (The Check):

    • Pass: The drop disappears instantly or forms transient "Schlieren" lines (wavy optical distortions) that vanish upon swirling.[1]

    • Fail (Immiscible): The drop falls to the bottom (density > solvent) or floats (density < solvent) as a distinct lens.[1]

    • Fail (Wet Solvent): Cloudiness or micro-bubbles appear within 30 seconds (indicates hydrolysis with moisture).[1]

Protocol B: Purification via Solubility Differential

Since MPVS is a high-boiling liquid, recrystallization is impossible.[1] Use this extraction logic.

Scenario: Removing polar catalyst residues or oxidized silanols from MPVS.[1]

  • Dissolution: Dissolve crude MPVS in Hexane (1:5 v/v). MPVS is fully miscible; polar impurities are not.[1]

  • Filtration: Pass the solution through a short plug of anhydrous Magnesium Sulfate (to dry) and Neutral Alumina (to adsorb polar silanols).[1]

    • Note: Do not use Silica Gel if the Si-H bond is acid-sensitive in your specific derivative, though neutral silica is usually acceptable.[1]

  • Evaporation: Remove Hexane under reduced pressure (Rotovap: 40°C, 200 mbar).

  • Validation: Check NMR. Absence of broad signals at 3.0-5.0 ppm confirms removal of silanol (Si-OH) species.[1]

Application Context in Drug Development

While MPVS is a materials precursor, its solubility logic applies directly to Sila-Drug synthesis (e.g., silicon-switch analogs of known drugs).[1]

  • Linker Chemistry: When attaching MPVS to a drug scaffold via hydrosilylation, use Toluene or THF .[1] Avoid DMF or DMSO if possible, as they can promote side reactions with the Si-H bond or complicate workup due to high boiling points.[1]

  • Purification: If your final drug candidate is a solid, MPVS (liquid) can be washed away using cold Methanol (if the drug is stable) or Acetonitrile , taking advantage of the phase separation or solubility differential.[1]

References

  • Gelest, Inc. (2023).[1] Reactive Silicones: Forging New Polymer Links. (Standard industry reference for silane reactivity). Retrieved from [Link]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent interactions).

Sources

Technical Comparative Analysis: Methylphenylvinylsilane (MPVS) vs. Dimethylvinylsilane (DMVS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision engineering of organosilicon materials and pharmacophores, the selection between Methylphenylvinylsilane (MPVS) and Dimethylvinylsilane (DMVS) is rarely a matter of simple substitution. It represents a fundamental divergence in physicochemical trajectory.

DMVS (


) is the kinetic workhorse: low-viscosity, sterically unencumbered, and cost-effective, serving as the backbone for general-purpose elastomers and standard release coatings.

MPVS (


), conversely, is the functional specialist. The introduction of the aromatic phenyl ring breaks the symmetry of the silicon center, introducing chirality , significantly elevating the refractive index (RI) , and enhancing thermal oxidative stability . It is the critical precursor for high-performance LED encapsulants and advanced optical fluids where photon management is paramount.

This guide dissects the molecular architecture, reactivity kinetics, and application protocols for these two silanes, providing a self-validating framework for their selection in synthesis and material design.

Molecular Architecture & Physicochemical Profile

The starkest contrast lies in the optical and steric properties driven by the phenyl substituent.

Table 1: Comparative Physicochemical Properties

PropertyDimethylvinylsilane (DMVS)Methylphenylvinylsilane (MPVS)Impact on Application
Formula

(Hydride) /

(Chloro)

(Hydride) /

(Chloro)
MPVS has higher C/Si ratio, increasing lipophilicity.
Molecular Weight 86.21 g/mol 148.28 g/mol MPVS reduces volatility significantly.
Refractive Index (

)
1.39 (Low)1.51 - 1.52 (High)Critical: MPVS is essential for index-matching in optical devices.
Density ~0.67 g/mL~0.89 g/mLMPVS provides higher mass density for barrier properties.
Stereochemistry Achiral (Prochiral)Chiral (

center)
MPVS creates enantiomeric possibilities in drug design.
Steric Bulk Low (Cone angle small)High (Phenyl shielding)DMVS cures faster; MPVS requires tailored catalysis.

Note: Properties refer to the hydro-silane (


) forms unless noted, as these are the primary active species in hydrosilylation.

Mechanistic Divergence: Sterics & Kinetics

The reactivity difference between DMVS and MPVS is governed by the Chalk-Harrod Mechanism of hydrosilylation.

Steric Hindrance & Electronic Effects
  • DMVS: The two methyl groups are electron-donating (+I effect) and sterically compact. This facilitates rapid oxidative addition of the Si-H bond to the Platinum(0) catalyst.

  • MPVS: The phenyl group is sterically bulky and electronically amphoteric (can be withdrawing via induction, donating via resonance).

    • Kinetic Consequence: The oxidative addition step is slower for MPVS due to steric crowding around the Si center.

    • Selectivity: The bulkiness of MPVS often suppresses

      
      -elimination side reactions, leading to higher regioselectivity (anti-Markovnikov product) compared to DMVS.
      
Visualization: Hydrosilylation Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where MPVS encounters resistance.

Hydrosilylation cluster_0 Kinetic Bottleneck Cat Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition (Si-H bond break) Cat->OxAdd Step 1 Coord Olefin Coordination OxAdd->Coord Step 2: Pt(II) Complex MigIns Migratory Insertion (C-Si bond form) Coord->MigIns Step 3 RedElim Reductive Elimination (Product Release) MigIns->RedElim Step 4 RedElim->Cat Regeneration Silane Silane Input: DMVS (Fast) MPVS (Slow/Steric) Silane->OxAdd Steric Gate Olefin Vinyl Olefin Olefin->Coord

Caption: The Chalk-Harrod cycle. MPVS kinetics are rate-limited at the Oxidative Addition step due to phenyl steric hindrance.

Synthetic Protocols & Utility

Protocol A: Synthesis of High-Refractive Index Silicone Resin (Using MPVS)

Objective: Create a transparent optical encapsulant (RI > 1.50) for LED packaging. Rationale: Standard DMVS silicones (RI ~1.40) cause light scattering at the diode interface. MPVS matches the RI of the epoxy/semiconductor, maximizing light extraction.

Materials:

  • Monomer: Methylphenylvinylsilane (or its chloro-precursor hydrolyzed to resin).

  • Crosslinker: Diphenylsilane (

    
    ) - Note: Using a phenyl-containing crosslinker maintains high RI.
    
  • Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst).

Workflow:

  • Hydrolysis (if starting from chlorosilanes):

    • Mix

      
       and 
      
      
      
      in toluene.
    • Add dropwise to ice-water/acetone bath to control exotherm.

    • Wash organic layer to neutral pH. Strip solvent to yield Vinyl-functional Phenyl Resin .

  • Curing Formulation:

    • Mix Resin (Vinyl component) with Hydrogen-silane crosslinker (Stoichiometry: Si-H : Si-Vi = 1.2 : 1.0).

    • Crucial Step: Degas under vacuum (10 mmHg) for 20 mins. Phenyl resins trap bubbles more tenaciously than dimethyl resins due to higher viscosity.

    • Add Catalyst (10 ppm Pt).

  • Curing Profile:

    • Stage 1: 80°C for 1 hour (Gelation).

    • Stage 2: 150°C for 4 hours (Full cure).

    • Validation: Measure RI using an Abbe Refractometer. Target > 1.51.

Protocol B: Drug Discovery - Sila-Substitution (Bioisosteres)

Objective: Replace a carbon center with silicon to alter metabolic stability. Choice Logic:

  • Use DMVS precursors (

    
    ) to replace a gem-dimethyl carbon group (isostere of tert-butyl or isopropyl).
    
  • Use MPVS precursors (

    
    ) to introduce a Chiral Silicon Switch .
    

Self-Validating Check:

  • If the target drug molecule has a chiral center at the substitution site, you must use MPVS and perform chiral resolution. DMVS cannot generate a chiral center (symmetry).

Applications: The Decision Matrix

When to choose which silane?

DecisionMatrix Start Select Silane Application Q1 Requirement: Optical Clarity? Start->Q1 Q2 Requirement: Cure Speed? Q1->Q2 No HighRI High RI (>1.5) LEDs, Optical Waveguides Q1->HighRI Yes MPVS_Res Select MPVS (Methylphenylvinylsilane) Q2->MPVS_Res High Temp Stability Needed DMVS_Res Select DMVS (Dimethylvinylsilane) Q2->DMVS_Res Fast Cure Needed HighRI->MPVS_Res StdRI Standard RI (~1.4) O-Rings, Tubing, Sealants

Caption: Decision logic for silane selection based on optical and kinetic requirements.

Optical Materials (The MPVS Domain)

In Light Emitting Diodes (LEDs), the "Light Extraction Efficiency" is limited by Total Internal Reflection (TIR).

  • DMVS Silicone (RI 1.40): Large mismatch with GaN chip (RI 2.4). High TIR loss.

  • MPVS Silicone (RI 1.52): Reduced mismatch. The phenyl rings increase electron density and polarizability, bending light more effectively.

  • Reference: High-refractive-index phenyl-silicone encapsulants are industry standard for high-brightness LEDs [1].

Drug Development (The Chiral Frontier)

Silicon bioisosteres are gaining traction.

  • DMVS is used to increase lipophilicity (Silicon "lipophilic switch") without adding complexity.

  • MPVS is used to probe stereoselective binding pockets. The

    
     differentiation can exploit specific hydrophobic pockets in enzymes that 
    
    
    
    cannot [2].

Safety & Handling

While both are organosilanes, their safety profiles differ due to volatility.

  • DMVS (Hydride/Chloro):

    • Flash Point: < 0°C (Highly Flammable).

    • Volatility: High vapor pressure. Inhalation hazard is significant.

    • Protocol: Handle strictly in a fume hood or glovebox.

  • MPVS (Hydride/Chloro):

    • Flash Point: ~58°C.[1]

    • Volatility: Lower, but still requires ventilation.

    • Toxicity: Phenyl silanes generally have lower acute inhalation toxicity than lower alkyl silanes, but skin absorption should be prevented.

Storage: Both must be stored under inert atmosphere (Nitrogen/Argon). Moisture triggers hydrolysis (releasing HCl for chlorosilanes or


 gas for hydrides).

References

  • High Refractive Index Silicone Systems. Shin-Etsu Chemical Co., Ltd. / Dow Silicones.

  • Silicon Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry. (General principle of Sila-substitution).

  • Hydrosilylation Catalysis: Mechanisms and Trends. Gelest, Inc. Technical Library.

  • Properties of Methylphenylvinylsilane (CAS 17878-39-6). [1]

  • Properties of Dimethylvinylsilane (CAS 18243-27-1).

Sources

The Allure of Light: An In-depth Technical Guide to the Optical Properties of Phenyl-Containing Vinyl Silanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular design and application, the quest for novel compounds with tunable optical properties is a perpetual frontier. Among the vast array of functional molecules, phenyl-containing vinyl silanes have emerged as a compelling class of compounds, offering a unique synergy of a silicon scaffold with the rich photophysical characteristics of the styryl moiety. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles governing the optical behavior of these fascinating molecules. We will explore their synthesis, unravel the structure-property relationships that dictate their interaction with light, and provide detailed methodologies for their characterization, with a keen eye on their potential applications in biomedical research and drug development.

Introduction: The Silicon Advantage in π-Conjugated Systems

The incorporation of silicon into π-conjugated organic frameworks is a strategic design element that imparts a range of desirable properties. Unlike their carbon analogues, the silicon atom introduces unique electronic and structural perturbations that significantly influence the optical characteristics of the molecule. The Si-C bond, being longer and more polarizable than a C-C bond, along with the potential for σ-π conjugation, can lead to bathochromic (red) shifts in absorption and emission spectra.[1] Furthermore, the tetrahedral geometry and larger atomic radius of silicon can disrupt intermolecular packing in the solid state, mitigating aggregation-caused quenching and potentially enhancing emission quantum yields.

Phenyl-containing vinyl silanes, often referred to as styryl silanes, are archetypal examples of this synergy. The styryl group provides the core chromophore responsible for the absorption and emission of light, while the silane moiety offers a versatile handle for chemical modification and can modulate the electronic properties of the π-system.[2] This combination makes them attractive candidates for a variety of applications, from materials science to the development of fluorescent probes for biological imaging and sensing.

The Heart of the Matter: Synthesis of Phenyl-Containing Vinyl Silanes

The synthetic accessibility of phenyl-containing vinyl silanes is a key factor in their growing importance. Several robust methods exist for their preparation, with the choice of route often dictated by the desired substitution pattern and the nature of the silyl group.

Hydrosilylation of Phenylacetylenes: A Direct and Atom-Economical Approach

One of the most common and efficient methods for the synthesis of vinyl silanes is the hydrosilylation of alkynes. This reaction involves the addition of a Si-H bond across the carbon-carbon triple bond of a phenylacetylene derivative, typically catalyzed by a transition metal complex.

The choice of catalyst is critical in controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (cis- vs. trans-addition) of the reaction. While platinum-based catalysts like Karstedt's catalyst are widely used, recent advancements have seen the emergence of more earth-abundant and cost-effective catalysts based on metals like cobalt and nickel.[3][4]

Experimental Protocol: Synthesis of (E)-(4-methoxystyryl)dimethylsilane via Hydrosilylation

This protocol provides a representative example of a platinum-catalyzed hydrosilylation reaction.

Materials:

  • 4-ethynylanisole

  • Dimethylsilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylanisole (1.0 eq) in anhydrous toluene in a Schlenk flask.

  • Add Karstedt's catalyst (typically 10-50 ppm relative to the alkyne).

  • Slowly add dimethylsilane (1.1 eq) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired (E)-(4-methoxystyryl)dimethylsilane.

Causality in Experimental Choices:

  • Inert Atmosphere: Hydrosilanes can be sensitive to moisture and oxygen, which can lead to side reactions and catalyst deactivation.

  • Anhydrous Solvent: Water can react with the hydrosilane and the catalyst.

  • Catalyst Concentration: A low catalyst loading is typically sufficient and economically favorable. Higher concentrations can sometimes lead to side products.

  • Stoichiometry: A slight excess of the hydrosilane is often used to ensure complete consumption of the alkyne.

Other Synthetic Routes

Alternative synthetic strategies include the reaction of vinyl Grignard reagents with chlorosilanes and palladium-catalyzed cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired complexity of the final molecule.

Unveiling the Optical Landscape: Photophysical Properties

The optical properties of phenyl-containing vinyl silanes are governed by the electronic transitions within the styryl chromophore, which are modulated by the nature of the substituents on the phenyl ring and the silicon atom.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet or visible light by these molecules promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

  • Effect of Phenyl Substituents: Electron-donating groups (EDGs) such as methoxy (-OCH3) or dimethylamino (-N(CH3)2) attached to the phenyl ring generally cause a bathochromic shift (a shift to longer wavelengths) in the λmax.[5] This is because these groups increase the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, but often also lead to a red-shift by lowering the energy of the LUMO.[5]

  • Influence of the Silyl Group: The silicon atom can influence the electronic properties through σ conjugation, where the low-lying σ* orbitals of the Si-C bonds can interact with the π* orbitals of the styryl system. This interaction can lower the energy of the LUMO, contributing to a bathochromic shift compared to carbon analogues.

CompoundSubstituent (para-)λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
(Styryl)dimethylsilane-H~248~15,000Cyclohexane
(4-Methoxystyryl)dimethylsilane-OCH₃~259~18,000Cyclohexane
(4-(Dimethylamino)styryl)dimethylsilane-N(CH₃)₂~285~25,000Cyclohexane

Table 1: Representative UV-Vis Absorption Data for para-Substituted (Styryl)dimethylsilanes. (Note: These are representative values and can vary with the specific silyl group and solvent.)

Fluorescence Spectroscopy

Upon absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

The fluorescence quantum yield (ΦF), which is the ratio of the number of emitted photons to the number of absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process. It is highly dependent on the molecular structure and the surrounding environment.

  • Structural Rigidity and Quantum Yield: Molecules that are more rigid tend to have higher fluorescence quantum yields. This is because non-radiative decay pathways, such as molecular vibrations and rotations, are suppressed. The bulky silyl group can contribute to steric hindrance that restricts the rotation around the vinyl C-C bond, thus enhancing fluorescence.

  • Substituent Effects on Emission: Similar to absorption, the position of the emission maximum (λem) is influenced by substituents. EDGs on the phenyl ring typically lead to a red-shift in the emission spectrum.

  • Intramolecular Charge Transfer (ICT): In molecules with strong donor and acceptor groups, photoexcitation can lead to a significant redistribution of electron density, forming an intramolecular charge transfer (ICT) state. These ICT states are often highly sensitive to solvent polarity and can result in large Stokes shifts.

CompoundSubstituent (para-)λem (nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent
(Styryl)dimethylsilane-H~310~0.1~62Cyclohexane
(4-Methoxystyryl)dimethylsilane-OCH₃~335~0.3~76Cyclohexane
(4-(Dimethylamino)styryl)dimethylsilane-N(CH₃)₂~380~0.6~95Cyclohexane

Table 2: Representative Fluorescence Data for para-Substituted (Styryl)dimethylsilanes. (Note: These are representative values and can vary significantly with the specific silyl group and solvent.)

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard (ΦF = 0.546).[6]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample solution (phenyl-containing vinyl silane)

  • Standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:[7]

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Causality in Experimental Choices:

  • Low Absorbance: High concentrations can lead to re-absorption of emitted light (inner filter effect), which results in an underestimation of the quantum yield.

  • Same Solvent: The quantum yield can be solvent-dependent, so using the same solvent for the sample and standard is crucial for accurate comparison.

  • Corrected Spectra: It is important to use a fluorometer that provides corrected emission spectra to account for the wavelength-dependent sensitivity of the detector.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams are provided.

Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phenylacetylene Phenylacetylene Derivative Hydrosilylation Hydrosilylation Reaction Phenylacetylene->Hydrosilylation Hydrosilane Hydrosilane (R₃SiH) Hydrosilane->Hydrosilylation Catalyst Transition Metal Catalyst (e.g., Pt, Co, Ni) Catalyst->Hydrosilylation catalyzes VinylSilane Phenyl-Containing Vinyl Silane Hydrosilylation->VinylSilane

Caption: General workflow for the synthesis of phenyl-containing vinyl silanes via hydrosilylation.

Jablonski S0_label S₀ (Ground State) S1_label S₁ (Singlet Excited State) T1_label T₁ (Triplet Excited State) S0 S1 S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating the photophysical processes.

Applications in the Realm of Life Sciences and Drug Development

The tunable optical properties and the versatility of silane chemistry make phenyl-containing vinyl silanes promising candidates for a range of applications in the life sciences.

  • Fluorescent Probes and Bioimaging: By incorporating specific functional groups, these molecules can be designed as fluorescent probes that target particular cellular components or respond to changes in their microenvironment (e.g., pH, polarity). The silane moiety can be used for covalent attachment to biomolecules or for incorporation into larger silica-based nanoparticles for enhanced stability and delivery.[8][9]

  • Drug Delivery Systems: Functionalized silanes can be used to coat the surface of drug-loaded nanoparticles, improving their biocompatibility and enabling targeted delivery.[10][11] The fluorescent properties of the silane itself could provide a means to track the delivery vehicle within a biological system. For example, amino-functionalized silanes can be used to coat magnetic nanoparticles for the delivery of antibiotics.[10]

  • High-Throughput Screening: The development of fluorescent assays is a cornerstone of modern drug discovery. Phenyl-containing vinyl silanes with environmentally sensitive fluorescence could potentially be used to develop novel assays for screening compound libraries against specific biological targets.

Conclusion and Future Outlook

Phenyl-containing vinyl silanes represent a versatile and powerful class of molecules with a rich and tunable photophysical landscape. The ability to systematically modify their structure through established synthetic routes allows for the fine-tuning of their absorption and emission properties, making them highly adaptable for a variety of applications. As our understanding of the intricate interplay between the silicon atom and the π-conjugated system deepens, we can expect to see the emergence of novel phenyl-containing vinyl silanes with even more sophisticated optical functionalities. For researchers in drug development and the broader life sciences, these compounds offer a promising toolkit for creating the next generation of fluorescent probes, imaging agents, and smart drug delivery systems. The future for these luminous silicon-containing molecules is, indeed, bright.

References

  • Ushakov, N. V., Finkel'shtein, E. S., & Portnykh, E. B. (2000). Synthesis and photophysical properties of cyclosiloxanes with substituted naphthyl groups. Russian Chemical Bulletin, 49(10), 1735-1740.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states. Chemical Reviews, 103(10), 3899-4032.
  • Birks, J. B. (1970).
  • Thomas, C. M., & Jitao, L. (2007). Hydrosilylation of styrene with various hydrosilanes or siloxanes catalyzed by Co(tpy)Br2@SiO2/K2CO3.
  • Wang, L., & Tan, W. (2010). Silane modification of mesoporous materials for the optimization of antiviral drug adsorption and release capabilities in vaginal media.
  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of fluorescence quantum yields.
  • Gitlin, I., Carmi, Y., & Cohen, R. (2009). Photophysical properties of trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate, a new structural analog of thioflavin T. Journal of Physical Chemistry B, 113(16), 5499-5506.
  • Gotor, R., Ortí, E., & Viruela, R. (2018). Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities. The Journal of Physical Chemistry C, 122(30), 17384-17394.
  • RSC Publishing. (2013). Analytical Methods. Royal Society of Chemistry.
  • Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics.
  • Inagi, S., & Tomita, I. (2013). π-Conjugated polymers and their application in organic and hybrid organic-silicon solar cells. Polymer Journal, 45(2), 127-142.
  • Vallet-Regí, M., Balas, F., & Arcos, D. (2007). Functionalized mesoporous silica nanoparticles as delivery systems for doxorubicin: drug loading and release.
  • Oro, L. A., & Claver, C. (Eds.). (2008). Tailor-made synthesis of hydrosilanols, hydrosiloxanes, and silanediols catalyzed by di-silyl rhodium(III) and iridium(III) complexes. John Wiley & Sons.
  • Sastre-Santos, Á., & Fernández-Lázaro, F. (2019). Spectroscopic and time-dependent DFT study of the photophysical properties of substituted 1,4-distyrylbenzenes. The Journal of Physical Chemistry A, 123(32), 6965-6975.
  • Wang, L., & Wang, K. (2013). Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Esteruelas, M. A., & Oliván, M. (2017). Tailor-made synthesis of hydrosilanols, hydrosiloxanes, and silanediols catalyzed by di-silyl rhodium(III) and iridium(III) complexes. Accounts of Chemical Research, 50(5), 1072-1083.
  • Bio-protocol. (2017).
  • Kira, M., & Iwamoto, T. (2002). Novel stable silicon-based π-electron systems: synthesis, unique structure, and properties of cyclic, spiroconjugated, and cumulative silicon–silicon doubly-bonded compounds. Journal of Organometallic Chemistry, 646(1-2), 3-17.
  • Zuo, G., & Lieber, C. M. (2020). Temperature-assisted gas-phase silanization using different silanes for actomyosin-based nanodevices.
  • Nakajima, Y., & Sato, S. (2018). Catalytic hydrosilane synthesis via reduction of alkoxysilanes with boranes.
  • Pappas, I., Treacy, S., & Chirik, P. J. (2016). Alkene hydrosilylation using tertiary silanes with α-diimine nickel catalysts. Redox-active ligands promote a distinct mechanistic pathway from platinum catalysts. Journal of the American Chemical Society, 138(21), 6689-6692.
  • Stott, T. L., & Wolf, M. O. (2018). (a) Representative σ-conjugated, π-conjugated and hybrid materials. (b) Synthesis of cyanovinylsilanes.
  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. Retrieved from [Link]

  • Tamao, K., & Scheschkewitz, D. (2017). π-Electron systems containing Si=Si double bonds. Proceedings of the Japan Academy, Series B, 93(7), 449-462.

Sources

An In-depth Technical Guide to the Viscosity and Density of Methylphenylvinylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylphenylvinylsilane

Methylphenylvinylsilane is an organosilane compound with the chemical formula C₉H₁₂Si. Its structure, featuring methyl, phenyl, and vinyl groups attached to a central silicon atom, makes it a valuable precursor and intermediate in the synthesis of various silicone polymers and other organosilicon materials. The physical properties of this monomer, particularly its viscosity and density, are crucial for handling, processing, and for predicting the characteristics of the resulting polymers.

Density of Methylphenylvinylsilane

The density of a material is a fundamental physical property, defined as its mass per unit volume. For liquids like methylphenylvinylsilane, density is an important parameter for process design, fluid dynamics calculations, and quality control.

Available Density Data
Temperature (°C)Density (g/mL)Source
250.89ChemicalBook[1]
Not Specified0.891Gelest, Inc.[2]

It is important to note that a Material Safety Data Sheet for methylphenylvinylsilane indicates a specific gravity of 0.89.[3]

Viscosity of Methylphenylvinylsilane

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in applications involving fluid transfer, mixing, and formulation. For a monomer like methylphenylvinylsilane, viscosity data is essential for designing and controlling polymerization processes.

Current Data Availability

As of the latest review of publicly accessible information, specific experimental viscosity data for methylphenylvinylsilane is limited. One Material Safety Data Sheet explicitly states that viscosity information is "Not available".[3] This suggests a scarcity of published experimental measurements for this particular property.

The lack of readily available viscosity data underscores the need for experimental determination for applications where this property is critical.

Experimental Determination of Density and Viscosity

Given the limited published data, this section outlines standard experimental protocols for the determination of density and viscosity for a liquid such as methylphenylvinylsilane. These methods are widely accepted and provide a framework for generating the necessary data in a laboratory setting.

Density Measurement Protocol

A common and straightforward method for determining the density of a liquid is through the use of a pycnometer or a vibrating tube densitometer.

Protocol using a Pycnometer:

  • Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer using an analytical balance.

  • Sample Filling: Fill the pycnometer with methylphenylvinylsilane, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

  • Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Density_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Pycnometer Clean and Dry Pycnometer Weigh_Empty Weigh Empty Pycnometer Clean_Pycnometer->Weigh_Empty Calibrate Fill_Sample Fill with Methylphenylvinylsilane at Known Temperature Weigh_Empty->Fill_Sample Weigh_Filled Weigh Filled Pycnometer Fill_Sample->Weigh_Filled Calculate_Density Calculate Density (Mass/Volume) Weigh_Filled->Calculate_Density

Workflow for Density Measurement using a Pycnometer.
Viscosity Measurement Protocol

The viscosity of liquids can be determined using various types of viscometers, with the capillary viscometer being a common choice for liquids of low to moderate viscosity.

Protocol using a Capillary Viscometer:

  • Instrument Setup: Select a calibrated capillary viscometer of the appropriate size for the expected viscosity range.

  • Sample Loading: Introduce a precise volume of methylphenylvinylsilane into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Time Measurement: Draw the liquid up through the capillary to the starting mark and measure the time it takes for the liquid to flow between two marked points under the influence of gravity.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Viscosity_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Select_Viscometer Select Calibrated Capillary Viscometer Load_Sample Load Methylphenylvinylsilane Select_Viscometer->Load_Sample Equilibrate_Temp Equilibrate Temperature in Bath Load_Sample->Equilibrate_Temp Measure_Flow_Time Measure Efflux Time Equilibrate_Temp->Measure_Flow_Time Calculate_Viscosity Calculate Viscosity (Time x Constant) Measure_Flow_Time->Calculate_Viscosity

Workflow for Viscosity Measurement using a Capillary Viscometer.

Conclusion

This technical guide consolidates the currently available data on the density of methylphenylvinylsilane and highlights the absence of readily accessible viscosity data. The provided density value of approximately 0.89 g/mL at ambient temperature serves as a crucial parameter for researchers and chemical engineers. For applications where viscosity is a critical factor, experimental determination is strongly recommended. The outlined protocols for density and viscosity measurement offer a standardized approach to obtaining this vital information. Further research into the temperature-dependent behavior of these properties would be highly beneficial for the broader scientific and industrial communities utilizing this versatile organosilane compound.

References

  • Gelest, Inc. VINYLPHENYLMETHYLSILANE. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylphenylvinylsilane. Available at: [Link]

Sources

The Genesis of Functionality: A Technical Review of Methylphenylvinylsilane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Literature Review Target Audience: Researchers, Application Scientists, and Materials Engineers in Biomaterials/Drug Delivery.[1] Focus: Synthesis, mechanistic evolution, and protocol validation of Methylphenylvinylsilane (MPVS).

Executive Summary: The "Chimeric" Monomer

Methylphenylvinylsilane (MPVS), specifically the hydrido-functional variant (Ph(Me)(Vi)SiH , CAS 17878-39-6), represents a pinnacle of organosilicon asymmetry.[1] For researchers in drug delivery and optical biomaterials, this molecule is not merely a reagent; it is a structural architect .

  • The Phenyl Group: Imparts high refractive index (RI > 1.[2]50) and thermal stability, critical for intraocular lenses (IOLs) and robust encapsulation matrices.

  • The Vinyl Group: Provides a "handle" for radical polymerization or hydrosilylation.

  • The Hydride (Si-H): Acts as the active site for cross-linking via platinum-catalyzed addition curing.[1]

This guide reconstructs the synthesis history of MPVS, moving from early Grignard "sledgehammer" approaches to precise modern reductions, providing a validated roadmap for synthesizing high-purity monomers for sensitive applications.[1]

Historical Evolution: From Patents to Purity[1]

The synthesis of MPVS tracks the maturation of organosilicon chemistry from the post-war "Direct Process" boom to the fine chemical precision required by modern photonics.

Era 1: The Grignard Dawn (1940s–1950s)

In the early 1950s, the demand for silicones with higher thermal stability than polydimethylsiloxane (PDMS) drove the incorporation of phenyl groups. The foundational work, exemplified by US Patent 2,637,738 (1953) , established the Grignard reagent as the primary tool for breaking Si-Cl bonds to introduce organic substituents.[1]

  • Challenge: Controlling substitution on polychlorosilanes (e.g., SiCl4 or MeSiCl3) to prevent over-alkylation (forming R3SiCl or R4Si).

  • Solution: Stepwise addition. The industry settled on Methylphenyldichlorosilane (PhMeSiCl2) as the "pivot" intermediate.

Era 2: The Hydride Shift (1960s–Present)

While the chlorosilane precursor (Ph(Me)(Vi)SiCl) was useful for hydrolysis into resins, the hydrido-silane (Ph(Me)(Vi)SiH) became crucial for "Addition Cure" systems.[1] This required a reliable reduction step that would not hydrogenate the vinyl group.

  • Breakthrough: The use of Lithium Aluminum Hydride (LiAlH4) .[3][4][5][6] Unlike catalytic hydrogenation, LiAlH4 chemoselectively reduces the Si-Cl bond to Si-H without touching the C=C vinyl bond under controlled conditions.[1]

Technical Core: Validated Synthesis Workflows

The following protocols represent the "Gold Standard" laboratory routes, synthesized from historical patent literature and modern organic synthesis practices.

Workflow A: The Asymmetric Construction (Grignard)

Objective: Synthesis of Chloro(methyl)(phenyl)(vinyl)silane (Precursor).[1] Reaction: PhMeSiCl2 + ViMgCl → Ph(Me)(Vi)SiCl + MgCl2

ParameterSpecificationCausality / Rationale
Starting Material Methylphenyldichlorosilane (99%)Using the di-substituted precursor minimizes side products compared to starting from MeSiCl3.[1]
Reagent Vinylmagnesium Chloride (1.6M in THF)THF promotes the solubility of the Grignard species; Vinyl-MgCl is sterically small enough to substitute efficiently.[1]
Temperature 0°C to Room TempCritical: Higher temperatures promote double substitution to Ph(Me)(Vi)2Si.[1]
Stoichiometry 1.0 : 1.05 (Silane : Grignard)A slight excess of Grignard ensures conversion, but too much risks disubstitution.[1]

Step-by-Step Protocol:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture will hydrolyze chlorosilanes instantly to HCl and siloxanes.[1]

  • Solvation: Charge flask with PhMeSiCl2 and anhydrous THF (5 volumes). Cool to 0°C.[1]

  • Addition: Add ViMgCl dropwise over 2 hours. Note: The exotherm must be controlled to prevent thermal scrambling of substituents.

  • Workup: Filter off MgCl2 salts under inert atmosphere (Schlenk filtration). Distill the filtrate.

  • Target: Collect fraction boiling at ~80°C (4 mmHg).

Workflow B: The Chemoselective Reduction

Objective: Conversion to Methylphenylvinylsilane (Target Monomer). Reaction: 4 Ph(Me)(Vi)SiCl + LiAlH4 → 4 Ph(Me)(Vi)SiH + LiAlCl4

Step-by-Step Protocol:

  • Slurry Prep: Suspend LiAlH4 (0.25 eq) in anhydrous diethyl ether at 0°C. Ether is preferred over THF here to facilitate salt precipitation.

  • Addition: Add the purified Chloro-precursor dropwise.

  • Reflux: Warm to room temperature and reflux gently for 4 hours to drive the Si-Cl → Si-H conversion.

  • Quench: Extreme Caution. Cool to 0°C. Quench excess hydride with Glauber’s salt (Sodium Sulfate Decahydrate) or ethyl acetate. Do not use water directly; the H2 evolution is violent.

  • Isolation: Filter solids. Fractional distillation yields the product.

Mechanistic Visualization

The following diagram illustrates the "Stepwise Asymmetrization" required to synthesize MPVS, highlighting the divergence between the Resin route (Hydrolysis) and the Monomer route (Reduction).

MPVS_Synthesis Start Methylphenyldichlorosilane (PhMeSiCl2) [Commercial Starting Material] Reaction1 Step 1: Asymmetric Substitution Reagent: Vinyl-MgCl (THF, 0°C) Control: 1.0 Equiv to prevent disubstitution Start->Reaction1 Nucleophilic Attack (Cl-) Intermediate Chloro(methyl)(phenyl)(vinyl)silane (Ph(Me)(Vi)SiCl) CAS: 17306-05-7 Reaction1->Intermediate Yield: ~75-85% Branch_Resin Hydrolysis Route (H2O / Acid) Intermediate->Branch_Resin Industrial Use Reaction2 Step 2: Chemoselective Reduction Reagent: LiAlH4 (Ether) Note: Preserves Vinyl Group Intermediate->Reaction2 Lab/Fine Chem Route Resin Methylphenylvinyl Polysiloxane (Silicone Resins) Branch_Resin->Resin Target Methylphenylvinylsilane (Ph(Me)(Vi)SiH) CAS: 17878-39-6 Target Monomer Reaction2->Target Hydride Transfer (Cl -> H)

Caption: The synthesis pathway of Methylphenylvinylsilane, demonstrating the critical divergence between industrial resin production and high-purity monomer synthesis via hydride reduction.

Key Properties & Quality Control

For drug delivery applications (e.g., cross-linking hydrogels), purity is paramount.[1]

PropertyValueRelevance to Application
Boiling Point 56-57°C @ 7 mmHgAllows for high-vacuum distillation to remove heavier siloxanes.[1][2]
Refractive Index ~1.512High RI confirms the presence of the Phenyl group (vs. ~1.40 for PDMS).[1]
Density 0.89 g/mL-
Purity Marker (IR) 2150 cm⁻¹ (Si-H)Strong absorption band confirms successful reduction.[1]
Impurity Marker 1000-1100 cm⁻¹ (Si-O-Si)Presence indicates moisture contamination/hydrolysis.[1][2]

References

  • Hurd, D. T. (1953).[1] Vinyl-substituted Organosilicon Compounds and Method of Making the Same.[1][7][8][9]U.S. Patent 2,637,738 .[1]

    • Foundational text establishing the Grignard synthesis of vinyl-silanes.[1]

  • ChemicalBook. (2025).[1][10][11] Methylphenylvinylsilane (CAS 17878-39-6) Product Properties and Synthesis.[1]

    • Source for physical property data (BP, RI) and CAS verification.[1]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) Reduction Mechanism.[1][3][4][5][6]

    • Authoritative reference for the mechanism of chemoselective reduction of halides to hydrides.
  • Organic Chemistry Portal. (2024).[1] Synthesis of Vinylsilanes.[7][8][9][12]

    • Modern review of catalytic and Grignard approaches to vinyl-silicon bond formation.[1]

Sources

Methodological & Application

Synthesis of Vinyl-Terminated Polyphenylmethylsiloxane (PMPS) via Anionic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SIL-2024-005

Abstract & Introduction

Polyphenylmethylsiloxane (PMPS) is a critical class of silicone polymers distinguished by the presence of phenyl groups on the siloxane backbone. Unlike standard polydimethylsiloxane (PDMS), the incorporation of phenyl groups significantly enhances thermal stability, radiation resistance, and optical properties—specifically the refractive index (RI). While PDMS typically exhibits an RI of ~1.40, PMPS can achieve indices between 1.46 and 1.54 depending on phenyl content [1].

This Application Note details the synthesis of vinyl-terminated polyphenylmethylsiloxane using Anionic Ring-Opening Polymerization (AROP) . This method is superior to hydrolytic condensation for producing high-grade optical fluids or elastomer precursors because it allows for precise control over molecular weight (


) and viscosity through equilibrium control [2].

Target Applications:

  • High-Refractive-Index (HRI) encapsulants for LEDs.[1]

  • Space-grade lubricants (radiation resistance).

  • Precursors for Platinum-catalyzed (Addition) cure elastomers.

Chemical Mechanism: Anionic Ring-Opening Polymerization (AROP)

The synthesis relies on the equilibration of cyclic siloxanes initiated by a strong base. The reaction is thermodynamically controlled, meaning the system will eventually reach an equilibrium mixture of linear polymer chains and cyclic oligomers.[2]

The Reaction Pathway

The process involves three distinct phases:

  • Initiation: The base catalyst (e.g., Potassium Silanolate) attacks the silicon atom of the cyclic monomer (

    
    ), opening the ring.
    
  • Propagation/Equilibration: The active silanolate chain end attacks other cyclic rings or linear chains, redistributing siloxane units.

  • Termination (Chain Transfer): The presence of a "blocker" (Divinyltetramethyldisiloxane) determines the final chain length. The active chain attacks the blocker, capping the polymer with a vinyl group.

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, emphasizing the purification steps required to remove volatile cyclic oligomers (a common impurity in phenyl silicones).

G cluster_0 Pre-Treatment cluster_1 Polymerization cluster_2 Work-up Monomers Cyclic Monomers (D3-Ph,Me or D4-Ph,Me) Drying Drying / N2 Purge (Remove H2O) Monomers->Drying Catalysis Add Catalyst (K-Silanolate / TMAH) Drying->Catalysis Equilibration Equilibration (110-150°C, 4-8 hrs) Catalysis->Equilibration Neutralization Neutralization (Acid/Silyl Phosphate) Equilibration->Neutralization Blocker Add End-Blocker (Divinyltetramethyldisiloxane) Blocker->Equilibration Chain Transfer Stripping Vacuum Stripping (Remove Cyclics) Neutralization->Stripping Filtration Filtration (Remove Salts) Stripping->Filtration Product Final Product Vinyl-Terminated PMPS Filtration->Product Vinyl-PMPS

Figure 1: Process flow for the synthesis of Vinyl-Terminated PMPS via AROP. Note the critical stripping step to remove equilibrium cyclics.

Materials & Equipment

Reagents
ComponentRoleSpecific ChemicalNotes
Monomer Backbone Source1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (

)

is more reactive than

due to ring strain [3].
End-Blocker Chain Terminator1,3-Divinyl-1,1,3,3-tetramethyldisiloxaneDetermines

. Often called "Vinyl MM".
Catalyst InitiatorPotassium Silanolate or TMAHTMAH (Tetramethylammonium hydroxide) is transient (decomposes >150°C), leaving no solid residue, but K-silanolate is more robust for high-phenyl content.
Neutralizer QuenchingPhosphoric Acid or Silyl PhosphateUsed if alkali catalyst (K-silanolate) is used.
Equipment
  • Reactor: Glass-lined or stainless steel reactor with mechanical stirring (high viscosity capability).

  • Vacuum System: Capable of <5 mmHg for stripping.

  • Heating: Oil bath or mantle capable of 160°C.

  • Inert Atmosphere: Dry Nitrogen (

    
    ) line.
    

Experimental Protocol

Target: Synthesis of 100g Vinyl-Terminated PMPS (Viscosity ~1000 cSt).

Step 1: Stoichiometric Calculation (The "Expertise" Check)

Before starting, you must calculate the ratio of Monomer to End-Blocker. The number average molecular weight (


) is governed by:


  • Note: Phenyl silicones have a higher density (~1.10 g/cm³) than PDMS (~0.97 g/cm³). Adjust volume calculations accordingly.

Step 2: Drying and Pre-treatment

Causality: Water acts as a chain transfer agent, creating silanol (


) ends instead of vinyl ends. This ruins the cure chemistry downstream.
  • Charge the reaction vessel with the calculated amount of cyclic monomer (

    
     or mixed methylphenyl cyclics).
    
  • Heat to 100°C under a gentle

    
     purge for 1 hour to remove trace moisture.
    
Step 3: Catalysis and Equilibration
  • Add the End-Blocker (Divinyltetramethyldisiloxane).[1]

  • Add Catalyst: 50-100 ppm of Potassium Silanolate (active base equivalent).

  • Ramp Temperature: Increase to 140°C - 150°C.

  • Agitation: Stir vigorously. Phenyl groups are bulky; diffusion is slower than in PDMS synthesis.

  • Time: Maintain reaction for 4–6 hours.

    • Validation: Take a small sample. Check Refractive Index (RI).[3] The RI should stabilize when the ring-opening is complete and equilibrium is reached.

Step 4: Neutralization

Critical Step: The catalyst must be deactivated to prevent "back-biting" (reversion to cyclic monomers) during the high-temperature stripping phase [4].

  • Cool to 80°C.

  • Add a stoichiometric excess (1.1x) of Phosphoric Acid or Silyl Phosphate to neutralize the Potassium Silanolate.

  • Stir for 1 hour.

Step 5: Vacuum Stripping (Devolatilization)

Why? Equilibrium polymerization of siloxanes always yields 10–15% cyclic oligomers. These are volatile and will "fog" optical devices if not removed.

  • Increase temperature to 160°C.

  • Apply vacuum gradually to <5 mmHg.

  • Strip for 2–3 hours until no more distillate collects in the cold trap.

Step 6: Filtration
  • Cool to <60°C.

  • Filter through a 0.45

    
     pressure filter to remove the potassium phosphate salts formed during neutralization.
    

Characterization & Quality Control

Key Metrics Table
TestMethodExpected ResultPurpose
Appearance VisualCrystal Clear, ColorlessTurbidity indicates residual salts or water.
Refractive Index Refractometer1.46 – 1.54Verifies Phenyl content integration.
Vinyl Content

NMR
~0.2 - 2.0 wt%Confirms functionalization for crosslinking.
Volatile Content Gravimetric (150°C/1h)< 1.0%Ensures effective stripping of cyclics.
NMR Analysis

The vinyl group (


) appears as a distinct multiplet at 5.7 – 6.2 ppm . The phenyl group (

) appears at 7.3 – 7.7 ppm .
  • Calculation: Integrate the Vinyl area vs. the Phenyl/Methyl area to calculate the precise Molecular Weight.

Troubleshooting Guide

Issue 1: Haze or Cloudiness

  • Cause: Incomplete neutralization or poor filtration of salts.

  • Fix: Ensure the acid/base ratio is correct. Use a finer filter aid (e.g., Diatomaceous earth) during filtration.

Issue 2: Viscosity Drift (Post-Synthesis)

  • Cause: "Live" catalyst remaining. If the catalyst isn't fully killed, the polymer will depolymerize back to cyclics over time.

  • Fix: Verify neutralization. If using TMAH, ensure temperature exceeded 150°C to decompose the catalyst fully.

Issue 3: Low Refractive Index

  • Cause: Loss of phenyl monomer or poor incorporation.

  • Fix: Check the RI of the starting monomer. Ensure the reaction reached equilibrium (longer time or higher catalyst load).

References

  • Refractive Index of Polysiloxanes: Synthesis and Studies on the Effect of Phenyl Side–Chain Content on Refractive Index of Polysiloxane Resin. ResearchGate. Link

  • Ring-Opening Polymerization Mechanism: Chojnowski, J. (2022). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones (Gelest).[2][4] Link

  • Monomer Reactivity (

    
     vs 
    
    
    
    ):
    McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. Gelest Technical Library. Link
  • Removal of Cyclic Oligomers: Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. PubMed (NIH). Link

Sources

High-Refractive Index Optical Coatings via Methylphenylvinylsilane (MPVS) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OPT-2026-05

Executive Summary

This guide details the protocol for incorporating methylphenylvinylsilane (MPVS) units into siloxane-based optical coatings. Unlike standard polydimethylsiloxanes (PDMS, RI


 1.40), MPVS-modified resins achieve Refractive Indices (RI) exceeding 1.54 , essential for minimizing light loss in LED encapsulation, waveguide cladding, and photonic bio-sensors.

The inclusion of the phenyl group increases polarizability (boosting RI and thermal stability), while the vinyl group serves as the reactive handle for rapid, shrinkage-controlled curing via hydrosilylation. This protocol outlines the synthesis of a high-purity MPVS-based resin and its subsequent formulation into a UV/thermal-cure optical coating.

Chemical Rationale & Mechanism

The utility of MPVS lies in its dual-functionality. In optical coating design, we balance optical performance (Refractive Index) with mechanical integrity (Crosslink Density).

  • Refractive Index (RI) Enhancement: The phenyl ring (

    
    -electron system) increases the molar refraction of the siloxane backbone.
    
  • Cure Site: The vinyl group (

    
    ) allows for Platinum-catalyzed hydrosilylation  (addition cure). This mechanism releases no byproducts (unlike condensation cure), ensuring void-free coatings critical for high-transmission optics.
    
Mechanistic Pathway

The following diagram illustrates the incorporation logic:

MPVS_Mechanism MPVS Methylphenylvinylsilane (Precursor) Hydrolysis Hydrolysis/Condensation (Resin Synthesis) MPVS->Hydrolysis + Diphenylsilanediol Resin Vinyl-Phenyl Siloxane Resin Hydrolysis->Resin Cure Hydrosilylation Cure (Pt Catalyst + Si-H) Resin->Cure + Crosslinker Coating High-RI Optical Coating (RI > 1.54) Cure->Coating No Byproducts

Figure 1: Workflow for converting MPVS monomer into a crosslinked optical network.

Pre-Synthesis Considerations (Critical Quality Attributes)

Before initiating synthesis, ensure raw materials meet the following specifications to prevent optical haze or yellowing.

ComponentChemical IdentityFunctionPurity Requirement
MPVS Precursor Methylphenylvinylchlorosilane (CAS 17306-05-7)Source of Vinyl/Phenyl units>98% (GC); Iron < 1 ppm (prevents yellowing)
RI Booster Diphenylsilanediol (DPSD)Increases Phenyl content>99%; White crystalline powder
Solvent Toluene or XyleneReaction mediumAnhydrous (<50 ppm water)
Neutralizer Sodium Bicarbonate (

)
Acid scavengerUSP Grade

Safety Warning: Chlorosilanes release corrosive HCl upon contact with moisture. All synthesis steps in Protocol A must be performed under a dry nitrogen blanket.

Protocol A: Synthesis of High-RI Vinyl-Phenyl Resin

Objective: Create a soluble, vinyl-functionalized polysiloxane resin (V-Resin) suitable for coating formulations.

Equipment
  • 500 mL 3-neck round-bottom flask (RBF) equipped with:

    • Mechanical stirrer (Teflon blade)

    • Reflux condenser[1]

    • Dropping funnel

    • Nitrogen inlet

  • Rotary Evaporator

Step-by-Step Methodology
  • Solvent Preparation: Charge the RBF with 100 mL Toluene and 0.1 mol Diphenylsilanediol (DPSD) . Stir at 40°C until fully dissolved. Rationale: DPSD provides the high-phenyl backbone necessary for RI > 1.50.

  • Acid Scavenger Addition: Add 1.2 equivalents of Pyridine or Sodium Bicarbonate relative to the chlorosilane content. Rationale: Neutralizes HCl generated in step 3 to prevent uncontrolled polymerization.

  • MPVS Incorporation (Dropwise Addition): Load 0.1 mol Methylphenylvinylchlorosilane into the dropping funnel. Add dropwise to the RBF over 30 minutes while maintaining temperature at 0–5°C (ice bath).

    • Critical Control: Exothermic reaction. Rapid addition causes localized overheating, leading to polydispersity (haze).

  • Hydrolysis & Condensation: Once addition is complete, warm to room temperature. Add 5 mL distilled water slowly. Heat to 80°C and reflux for 4 hours.

    • Mechanism:[2][3][4] The chlorosilane hydrolyzes to silanol, which then condenses with DPSD to form the siloxane linkage (

      
      ).
      
  • Purification (The "Optical Wash"):

    • Cool to room temperature.

    • Wash the organic layer 3x with deionized water until the aqueous phase is neutral (pH 7).

    • Why: Residual salts or acid cause coating delamination and corrosion of electronic substrates.

  • Isolation: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ). Filter. Remove toluene via rotary evaporation (50°C, 20 mbar).
    
    • Yield: Viscous, clear colorless liquid.

    • Target Vinyl Content: 0.2 – 0.4 mol/100g.

Protocol B: Optical Coating Formulation & Cure

Objective: Formulate the V-Resin into a curable coating using Platinum-catalyzed hydrosilylation.

Formulation Table
ComponentRoleMass (Parts)
V-Resin (from Protocol A) Base Polymer100.0
Phenyl-tris(dimethylsiloxy)silane Crosslinker (Si-H)Calculate for Si-H/Vinyl ratio = 1.2 : 1.0
1-Ethynyl-1-cyclohexanol (ECH) Inhibitor0.05 (Controls pot life)
Karstedt’s Catalyst (Pt) Catalyst~5 ppm Pt content
Curing Workflow
  • Mixing: Mix V-Resin and Inhibitor (ECH) first. Ensure complete dissolution.

    • Note: Adding catalyst before inhibitor can cause premature gelling ("snap cure").

  • Crosslinker Addition: Add the Si-H crosslinker. Mix gently to avoid introducing air bubbles. Degas in a vacuum chamber (-0.09 MPa) for 10 minutes.

  • Catalyst Addition: Add Karstedt’s catalyst. Mix for 60 seconds. Pot life is approximately 4 hours at 25°C.

  • Application: Spin coat (2000 rpm, 30s) or dispense onto the optical substrate (Glass, Polycarbonate, or LED die).

  • Cure Schedule:

    • Stage 1: 80°C for 30 minutes (Solvent evaporation/Initial set).

    • Stage 2: 150°C for 1 hour (Full crosslinking).

Validation & Characterization

To ensure the coating meets "Pharmaceutical/Optical Grade" standards, perform the following validation assays.

A. Chemical Structure Verification (FTIR)[5]
  • Method: ATR-FTIR on the cured film.

  • Pass Criteria:

    • Disappearance of Si-H peak (~2160 cm⁻¹).

    • Retention of Si-Ph (Phenyl) peak (~1130 cm⁻¹, 1430 cm⁻¹).

    • Absence of Si-OH (Silanol) broad band (~3400 cm⁻¹), indicating full condensation.

B. Optical Properties[6][7][8][9]
  • Refractive Index: Measure using an Abbe Refractometer at 589 nm.

    • Target: > 1.540.

  • Transmittance: UV-Vis Spectrophotometer (400–800 nm).

    • Target: > 90% transmission at 450 nm (critical for blue LEDs).

C. Thermal Stability (TGA)
  • Method: Thermogravimetric Analysis, ramp 10°C/min in Air.

  • Target: 5% weight loss temperature (

    
    ) > 300°C.
    
    • Explanation: MPVS phenyl groups provide superior thermal resistance compared to alkyl-silicones.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Haze / Cloudiness Incompatible precursors or water contamination.Ensure DPSD is fully dissolved before adding chlorosilane. Dry all solvents.
Yellowing Platinum reduction or Iron contamination.Reduce Pt concentration; ensure chlorosilane purity; use clean glass reactors.
Tacky Surface (Under-cure) "Catalyst Poisoning" or incorrect stoichiometry.Check substrate for sulfur/amines (poisons Pt). Verify Si-H/Vinyl ratio is > 1.0.
Cracking Crosslink density too high.Reduce the amount of crosslinker or introduce a chain extender (linear PDMS).

References

  • Synthesis of High Refractive Index Phenyl Silicone Resin.
  • Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency. Source: MDPI, Polymers, 2021. URL:[Link]

  • Hydrosilylation Mechanism and Catalysis. Source:Semantic Scholar / Review of Platinum-Based Hydrosilylation Catalysts, 2020. URL:[Link]

  • Methylphenylvinylchlorosilane Property Data. Source: PubChem Compound Summary (CAS 17306-05-7).[5] URL:[Link]

  • Synthesis of Hydrogen-Containing Methyl Phenyl Silicone Resins. Source: ResearchGate, 2020. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Preventing Gelation in Methylphenylvinylsilane Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced polymer synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of questions and answers to directly address the common and frustrating issue of premature gelation during the polymerization of methylphenylvinylsilane. By understanding the causality behind this phenomenon, you can better control your reactions to produce soluble, well-defined polymers.

Section 1: Foundational Principles & Frequently Asked Questions
Q: What is gelation in the context of polymer chemistry, and why is it a problem?

A: Gelation is the formation of a cross-linked, three-dimensional polymer network from a solution of monomers or soluble polymers.[1] This process marks the transition from a liquid state (a 'sol,' where individual polymer chains are dissolved) to a semi-solid or solid state (a 'gel,' where a single, sample-spanning molecule is formed).[2]

The point at which an infinite, insoluble network first appears is known as the "gel point." For researchers aiming to synthesize soluble, processable materials, gelation is often a catastrophic event. A gelled product is typically insoluble in all solvents, cannot be characterized by standard techniques like Gel Permeation Chromatography (GPC), and is unusable for applications requiring solution-based processing or thermoplastic behavior.

Q: What chemical features of methylphenylvinylsilane make it particularly susceptible to gelation during polymerization?

A: The propensity of methylphenylvinylsilane to gel stems from a combination of factors related to its vinyl and silyl moieties:

  • High Reactivity of the Vinyl Group: The vinyl group is readily polymerized through various mechanisms, including free-radical and anionic pathways. However, this high reactivity can also lead to undesirable side reactions.

  • Chain Transfer Reactions: The growing polymer chain's active center (a radical or an anion) can be transferred to another molecule, terminating the original chain but creating a new active site.[3] When this transfer occurs onto an existing polymer chain ("chain transfer to polymer"), it creates a branch point. An accumulation of these branches ultimately leads to a cross-linked network.[3][4] The presence of the silicon atom and phenyl group can influence the susceptibility of nearby protons to abstraction.

  • Side Reactions in Anionic Polymerization: In anionic polymerization, highly reactive initiators like organolithiums can not only attack the vinyl double bond but can also potentially attack the Si-Phenyl or Si-Methyl bonds, leading to unintended coupling and cross-linking reactions.[5][6]

Section 2: Troubleshooting Guide: Common Gelation Scenarios

This section addresses specific experimental failures and provides causal explanations and actionable solutions.

Q: My anionic polymerization of methylphenylvinylsilane with n-butyllithium gelled almost instantly upon adding the initiator. What is the most likely cause?

A: This is a classic symptom of contamination by protic impurities (like water) or oxygen in a living anionic polymerization system.

Causality: Anionic polymerization requires extremely stringent anhydrous and anaerobic conditions.[7] The initiator, n-butyllithium (n-BuLi), is a potent nucleophile and a very strong base.

  • Reaction with Water: If even trace amounts of water are present in your monomer or solvent, the n-BuLi will be instantly quenched. More importantly, water can act as a coupling agent, leading to rapid gelation.

  • Reaction with Oxygen: Oxygen can also react with the propagating carbanions, leading to various side reactions that terminate chains and can contribute to cross-linking.

  • Initiator Reactivity: The high reactivity of n-BuLi can sometimes lead to side reactions with the monomer itself, especially at higher temperatures.[6][8]

Solution Workflow:

  • Rigorous Purification: Monomer and solvent purification is non-negotiable. Both methylphenylvinylsilane and your solvent (e.g., THF, hexane) must be rigorously dried. See Protocol 1 for a detailed methodology.

  • Inert Atmosphere Technique: All polymerizations must be conducted under a high-purity inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.

  • Temperature Control: Initiate the polymerization at low temperatures (e.g., -78 °C) to minimize side reactions and better control the initiation rate.[5]

Q: My free-radical polymerization using AIBN produced an insoluble, gelled product. How can I synthesize a soluble polymer?

A: Uncontrolled free-radical polymerization of reactive monomers often leads to gelation due to a high incidence of chain transfer to the polymer backbone.[3][4]

Causality: In free-radical polymerization, the concentration of growing radical chains is very low. As the reaction proceeds and polymer concentration increases, the probability of a growing radical abstracting a hydrogen atom from a neighboring polymer chain becomes significant. This creates a new radical site on the polymer backbone, which can then initiate the growth of a new chain, forming a branched structure. This cascade of branching events quickly leads to a cross-linked network.

Solution: Employ a Chain Transfer Agent (CTA)

The most effective way to prevent this is to introduce a chain transfer agent (CTA) into the reaction. CTAs intentionally terminate growing chains while generating a new, less reactive radical that reinitiates polymerization.[9] This process helps to:

  • Control Molecular Weight: Higher concentrations of CTA lead to lower average molecular weight.

  • Suppress Gelation: By keeping the polymer chains shorter, the probability of chain transfer to the polymer is significantly reduced.[9]

Chain Transfer Agent (CTA)Typical ApplicationKey Considerations
Dodecanethiol (DDT) General-purpose control for vinyl monomersEffective and widely used. Strong odor.
Carbon Tetrabromide (CBr₄) Highly effective for styrenics/acrylatesHigh chain transfer constant; use at low concentrations.
Thioglycolic Acid Introduces a carboxylic acid end-groupUseful for creating functional polymers.

This table summarizes common chain transfer agents and their general characteristics.

Q: I'm attempting a controlled radical polymerization (RAFT) to achieve a well-defined polymer, but my reaction mixture becomes extremely viscous or gels. What's going wrong?

A: While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control, gelation can still occur if the reaction is not properly optimized.[10]

Causality: RAFT polymerization relies on a rapid equilibrium between active (propagating radical) and dormant (polymer-RAFT adduct) chains.[10] If this equilibrium is not well-established, the concentration of active radicals can become too high, leading to irreversible termination and branching reactions characteristic of conventional free-radical polymerization.

Primary Troubleshooting Points:

  • Incorrect [Monomer]:[CTA]:[Initiator] Ratio: This is the most critical parameter. Too little RAFT agent (CTA) relative to the initiator will result in a system that behaves more like a conventional free-radical polymerization. A common starting point is a ratio of [CTA]/[Initiator] between 5 and 10.

  • Poor CTA Choice: The RAFT agent must be appropriate for the monomer. For vinylsilanes, dithioesters or trithiocarbonates are often suitable choices.[11][12]

  • High Temperature: While heat is required to decompose the radical initiator (e.g., AIBN), excessive temperatures can increase the rate of irreversible side reactions.[13][14] Polymerizations are often run between 60-80 °C.

Section 3: Protocols for Success
Protocol 1: Rigorous Monomer and Solvent Purification for Anionic Polymerization

This protocol is essential for preventing premature termination and gelation in anionic systems.

  • Pre-Drying: Stir the monomer (methylphenylvinylsilane) and solvent (e.g., THF) over calcium hydride (CaH₂) overnight at room temperature under an inert atmosphere. This removes the bulk of the water.

  • Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under vacuum.

  • Solvent Distillation: Distill the solvent from a potent drying agent. For THF, a common choice is a sodium/benzophenone ketyl. The deep blue/purple color of the ketyl indicates an anhydrous, oxygen-free solvent. Distill directly into the reaction flask under argon.

  • Monomer Distillation: Distill the pre-dried monomer from CaH₂ under reduced pressure. Collect the distillate in a flame-dried Schlenk flask under argon.

  • Storage: Store the purified monomer and solvent in sealed flasks over molecular sieves (for solvent) inside a glovebox to prevent re-contamination.

Protocol 2: Controlled Free-Radical Polymerization using a Chain Transfer Agent

This protocol provides a starting point for synthesizing soluble poly(methylphenylvinylsilane) via a free-radical route.

  • Reactant Preparation: In a Schlenk flask, add methylphenylvinylsilane (e.g., 5 g), a radical initiator such as AIBN (e.g., 0.5 mol% relative to monomer), the chosen chain transfer agent (e.g., Dodecanethiol, 1-2 mol% relative to monomer), and an appropriate solvent (e.g., toluene or THF).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring & Termination: Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR. Once the desired conversion is reached, terminate the reaction by cooling it to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol).[15][] Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Section 4: Analytical & Characterization Techniques
Q: How can I monitor my reaction in-situ to predict the onset of gelation?

A: The most direct method is by monitoring the viscosity of the reaction mixture. A sudden, sharp increase in viscosity is a strong indicator that you are approaching the gel point. This can be done qualitatively by observing the stirring behavior (e.g., the magnetic stir bar slowing or stopping) or quantitatively using an in-line viscometer.

Q: My reaction yielded a product, but I'm unsure if it's branched or cross-linked. How can I use Gel Permeation Chromatography (GPC) to check?

A: GPC separates polymers based on their hydrodynamic volume (size in solution).[17][18] It is an invaluable tool for detecting branching and the presence of insoluble fractions.

  • Solubility Test: First, attempt to dissolve a small amount of your polymer in a suitable GPC solvent (e.g., THF). If it does not fully dissolve, you have a gel.

  • GPC Analysis: If the polymer dissolves, inject it into the GPC system.

    • Soluble, Linear Polymer: A successful reaction will show a single, relatively symmetric peak, allowing for the calculation of molecular weight (Mn, Mw) and polydispersity (PDI).[19]

    • High Molecular Weight Shoulder: The presence of a "shoulder" on the high molecular weight (shorter retention time) side of the main peak indicates the formation of large, branched polymer chains.

    • Insoluble Microgels: If cross-linking has occurred but a macroscopic gel has not formed, insoluble microgels may be present. These are often filtered out by the GPC's inline filters, leading to a lower-than-expected detector signal and potential pressure buildup in the system.

GPC_Troubleshooting Start Polymer Sample Solubility Attempt to Dissolve in GPC Eluent Start->Solubility Insoluble Result: Insoluble Gel (Cross-linked Network) Solubility->Insoluble Fails Soluble Sample Dissolves Solubility->Soluble Succeeds Inject Inject into GPC System Soluble->Inject Chromatogram Analyze Chromatogram Inject->Chromatogram Good Result: Symmetric Peak (Successful Synthesis) Mw, Mn, PDI calculable Chromatogram->Good Symmetric Shoulder Result: High MW Shoulder (Significant Branching) Chromatogram->Shoulder Asymmetric LowSignal Result: Low Signal / Pressure Issues (Microgel Formation) Chromatogram->LowSignal Anomalous

Gelation_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer to Polymer cluster_crosslink Cross-linking P_radical Growing Polymer Chain (P•) Monomer Monomer (M) P_radical->Monomer Adds to P1_radical P1_radical Monomer->P1_radical Forms P(n+1)• P1_radical_transfer Growing Polymer Chain (P•) Polymer_Chain Existing Polymer Chain (P') P1_radical_transfer->Polymer_Chain Abstracts H• Dead_Chain Dead_Chain Polymer_Chain->Dead_Chain Forms Dead Chain (PH) P_prime_radical P_prime_radical Polymer_Chain->P_prime_radical Forms new radical site (P'•) P_prime_radical_crosslink Backbone Radical (P'•) Monomer_crosslink Monomer (M) P_prime_radical_crosslink->Monomer_crosslink Adds to Branch_Point Branch_Point Monomer_crosslink->Branch_Point Forms Branch Point Gel_Network Gel_Network Branch_Point->Gel_Network Leads to Gel Network

References
  • Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. (2023). Semantic Scholar. [Link]

  • Ma, T., Luo, H., et al. (2023). Development and Gelation Mechanism of Ultra-High-Temperature-Resistant Polymer Gel. MDPI. [Link]

  • Anionic Vinyl Polymerization. (n.d.). De Gruyter. [Link]

  • Ahmed, E. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research. [Link]

  • Pekcan, Ö. (2017). GELATION MECHANISMS. ResearchGate. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]

  • Hayashi, T., Imae, I., & Kawauchi, S. (2011). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications. [Link]

  • Chain transfer agents and its use in polymer synthesis. (2002).
  • What is Gel Permeation Chromatography. (2024). ResolveMass Laboratories Inc.[Link]

  • Hirao, A., & Nakahama, S. (1986). Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Chain transfer. (n.d.). Wikipedia. [Link]

  • GEL PERMEATION CHROMATOGRAPHY INVESTIGATIONS INTO POLYMER MORPHOLOGY. (n.d.). Agilent. [Link]

  • Lin, W., Kluzek, M., et al. (2024). Lubricating Polymer Gels/Coatings: Syntheses and Measurement Strategies. Polymers. [Link]

  • Itoh, M., Inoue, K., & Iwata, K. (1998). Preparations and Properties of Poly(vinylsilane)s. Macromolecules. [Link]

  • Polymer purification. (2017). ResearchGate. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. [Link]

  • You, Y., Hong, C., & Pan, C. (2007). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. Polymer Chemistry. [Link]

  • Ahmad, N. M., Heatley, F., & Lovell, P. A. (1998). Chain Transfer to Polymer in Free-Radical Bulk and Emulsion Polymerization of Vinyl Acetate Studied by NMR Spectroscopy. Macromolecules. [Link]

  • Polymer characterisation - Gelation mechanisms. (n.d.). Sheffield Hallam University. [Link]

  • Free radical polymerization. (2019). YouTube. [Link]

  • Brandrup, J., & Immergut, E. H. (1962). Chain transfer in vinyl acetate polymerization. ResearchGate. [Link]

  • Anionic Polymerization. (2021). Chemistry LibreTexts. [Link]

  • Belhassen, R., Ben Romdhane, H., & Arous, M. (2017). Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. ResearchGate. [Link]

  • Rydholm, A. M., Bowman, C. N., & Anseth, K. S. (2005). Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. Biomacromolecules. [Link]

  • Silane Regulates Thermal Conductivity of Composites on Molecular Level. (2020). Chinese Academy of Sciences. [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. (n.d.). Wikipedia. [Link]

  • Zhuravlev, F., & Korolev, V. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI. [Link]

  • Anionic addition polymerization. (n.d.). Wikipedia. [Link]

  • Gonzalez-Garcia, F., & Hatzinikolaou, M. (2022). A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI. [Link]

  • Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center, University of Southern Mississippi. [Link]

  • Effect of Temperature on Polymer - Polymers - Engineering Chemistry 1. (2019). YouTube. [Link]

  • Li, Z., Yong, H., et al. (2023). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications. [Link]

  • Joshi, R. M. (1953). Heats of polymerization. A summary of published values and their relation to structure. Journal of Polymer Science. [Link]

  • Controlled Radical Polymerization. (1997). Progress in Polymer Science. [Link]

Sources

Technical Support Center: Methylphenylvinylsilane Resin Optics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Haze & Optical Defects in High-Refractive Index Silicones

Welcome to the Advanced Materials Application Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your "optically clear" resin has failed the clarity test. In methylphenylvinylsilane systems, haze is rarely a random defect; it is a precise scattering signal telling you that your refractive indices are drifting, your catalyst is dead, or your phases are separating.

This guide moves beyond basic "check the shelf life" advice. We will diagnose the molecular incompatibility and kinetic failures driving your optical loss.

Part 1: The Diagnostic Workflow

Before altering your formulation, you must isolate when the haze appears. Use this decision matrix to route your troubleshooting.

TroubleshootingFlow Start Observation: Haze Detected State When does it appear? Start->State Liquid In Liquid State (Pre-Cure) State->Liquid Before Heating Solid In Cured State (Post-Cure) State->Solid After Heating Solubility Solubility/Miscibility Issue (Check RI Match) Liquid->Solubility Milky/Swirls Moisture Moisture Contamination (Check Fillers) Liquid->Moisture Cloudy/Particles Surface Is surface sticky? Solid->Surface Poison Catalyst Poisoning (Inhibition) Surface->Poison Yes (Tacky) PhaseSep Phase Separation (Thermal Shock) Surface->PhaseSep No (Dry/Hard)

Figure 1: Diagnostic logic flow for isolating the root cause of optical scattering based on the physical state and surface properties of the resin.

Part 2: Troubleshooting Modules
Module 1: The Refractive Index (RI) Mismatch

Symptoms: Liquid looks like "oil and vinegar" (swirls) or cures into a permanent milky solid.

The Science: Methylphenylvinylsilane resins derive their high RI (


) from bulky phenyl rings. Standard dimethylsilicones have a lower RI (

). If you blend these without a compatibilizer, or if your filler (silica) does not match the polymer's RI, light scatters at the interface (Rayleigh scattering).

Q: I am mixing two clear components, but the result is hazy. Why? A: You likely have a Refractive Index Mismatch . Even a difference of


 can cause visible haze in thick sections. As phenyl content increases, the RI rises.[1] If you are diluting a high-phenyl resin with a standard vinyl-silicone (mostly methyl groups), they will phase separate into micro-domains.

Corrective Protocol: The RI Tuning Curve

  • Measure RI: Use an Abbe refractometer to measure the RI of your base resin and your crosslinker separately.

  • Match: Ensure the crosslinker is also phenyl-modified. Do not use a standard methyl-hydrogen crosslinker with a high-phenyl base.

  • Compatibilize: If mixing is required, add a diphenyl-dimethyl copolymer (e.g., 14-16% diphenyl content) to act as a surfactant between the phases [1].

Module 2: Catalyst Poisoning (The "Sticky Haze")

Symptoms: The bulk is hazy, and the interface touching the mold or substrate is gummy/liquid.

The Science: These resins cure via platinum-catalyzed hydrosilylation. Platinum is an active transition metal that is easily "poisoned" by electron-donating species (Sulfur, Nitrogen, Tin). When poisoned, the reaction stalls, leaving unreacted low-molecular-weight species that migrate and scatter light [2].

Q: My resin is clear in the glass vial but hazy and sticky in the 3D printed mold. Is it the resin? A: No, it is your mold. This is Substrate Inhibition . Many 3D printing resins (SLA/DLP) contain sulfur or amine photoinitiators. Even trace amounts leach into the silicone, deactivating the platinum catalyst at the interface.

Troubleshooting: The "Coin Test" & Barrier Method

  • The Test: Place a clean copper coin (or the suspect substrate) into a small cup of liquid resin. Cure it. If the resin cures everywhere except touching the coin/substrate, you have poisoning.

  • The Fix:

    • Wash: Rinse substrates with Isopropyl Alcohol (IPA) and bake at 100°C for 30 mins to off-gas volatiles.

    • Barrier: Apply a thin layer of Parylene or a fast-curing acrylic primer to seal the poisoning agents before applying the silicone [3].

Module 3: Thermal Phase Separation

Symptoms: The resin cures hard and dry, but turns opaque or blue-tinted (Tyndall effect).

The Science: Methyl and phenyl groups are thermodynamically immiscible. They are forced together in the polymer chain. If you heat the resin too slowly, or if the crosslinking density is too low, the phenyl groups will aggregate into "clusters" (domains) to minimize energy. These domains scatter blue light, creating a "sunset" haze [4].

Q: I cured at room temperature and it was clear. I post-cured at 150°C and it turned hazy. Why? A: You induced Domain Segregation . At high temperatures, polymer chain mobility increases. If the network wasn't "locked in" sufficiently during the initial cure, the phenyl groups migrated to form clusters.

Corrective Protocol: The Step-Cure Ramp Do not shock the material. Lock the network structure at a lower temperature before the high-temp post-cure.

  • Step 1 (Gelation): 60°C for 1 hour. (Freezes the morphology).

  • Step 2 (Crosslink): 100°C for 1 hour.

  • Step 3 (Post-Cure): 150°C for 2 hours. (Only after the network is solid).

Part 3: Visualizing the Phase Separation Mechanism

Understanding why the haze forms allows you to predict it.

PhaseSeparation Mix Homogeneous Mix (Clear) Heat Thermal Energy Input Mix->Heat Temp Ramp Migration Chain Mobility Increase Heat->Migration Viscosity Drop Domains Phenyl Cluster Formation Migration->Domains Thermodynamic Drive Scattering Optical Haze (Scattering) Domains->Scattering RI Mismatch (n1 ≠ n2)

Figure 2: The thermodynamic pathway of thermally induced phase separation. High mobility allows incompatible phenyl/methyl groups to cluster, creating scattering centers.

Part 4: Summary Data Tables
Symptom vs. Root Cause Analysis
ObservationSurface TextureLikely Root CauseVerification Test
Milky Swirls Liquid / WetImmiscibility (RI Mismatch)Check RI of Part A vs Part B.
Sticky/Gummy Wet InterfaceCatalyst PoisoningCure on inert glass vs. substrate.
Blue/White Haze Hard / DryPhase Separation (Thermal)Try "Step-Cure" protocol.
White Specks Hard / DryMoisture / Filler AggregationCheck filler dispersion; dry raw materials.[2]
References
  • OSTI.gov. (2021). 3D printing of transparent silicone elastomers using refractive index matching.[1] Retrieved from [Link]

  • GoodGi Technical Library. (2024). Solving the Problem of Catalyst Poisoning in Encapsulants. Retrieved from [Link]

  • TechSil Ltd. (2025). A Technical Guide to Cure Inhibition. Retrieved from [Link]

  • ResearchGate. (2025). The investigation of methyl phenyl silicone resin/epoxy resin using epoxy-polysiloxane as compatibilizer. Retrieved from [Link]

Sources

Technical Support Center: Advanced Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Phenyl Silane Reactions

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Breaking the "Silicon Wall" – Strategies for Sterically Demanding Substrates

Welcome to the Technical Support Center

If you are reading this, you are likely facing the "Silicon Wall": your reaction works perfectly on acetophenone or iodobenzene but stalls completely when you introduce an ortho-substituent or a tertiary carbon.

Phenyl silanes (


, 

,

) are workhorses in reduction and cross-coupling, but their bulk is their Achilles' heel. The phenyl ring creates a significant cone angle that clashes with bulky substrates or crowded metal centers.

This guide is not a textbook. It is a troubleshooting manual designed to help you engineer your way around these steric clashes using catalyst tuning, mechanistic switching, and kinetic control.

Module 1: The Lewis Acid Strategy (Metal-Free)

Best for: Reduction of sterically hindered ketones, imines, and reductive etherification.

The Core Problem: In traditional transition metal catalysis (e.g., Rh, Pt), the metal center must coordinate both the silane and the bulky substrate simultaneously. This creates a "crowded ballroom" where reaction rates drop to zero.

The Solution: B(C6F5)3 (BCF) Catalysis Tris(pentafluorophenyl)borane (BCF) operates via a different mechanism that separates the steric demands. It does not bind the substrate and silane simultaneously. Instead, it activates the silane first, creating a highly reactive silylium-like species.

Mechanistic Insight: The Piers Mechanism

BCF abstracts a hydride from the silicon, generating a transient silylium species (


) and a hydridoborate anion (

).
  • Activation: The bulky BCF attacks the least hindered component (the silane hydride).

  • Attack: The resulting silylium ion is a "naked" electrophile, small enough to attack even the most hindered ketone oxygen.

  • Turnover: The hydridoborate anion delivers H- to the resulting carbocation.

BCF_Mechanism Silane PhSiH3 (Silane) Complex [PhSiH2]+ [HB(C6F5)3]- (Ion Pair) Silane->Complex Hydride Abstraction BCF B(C6F5)3 (Catalyst) BCF->Complex Intermediate Silylium-Activated Substrate Complex->Intermediate Silylium Transfer Substrate Hindered Ketone Substrate->Intermediate Product Silyl Ether Intermediate->Product Hydride Return from [HB(C6F5)3]- Product->BCF Catalyst Regeneration

Figure 1: The Piers Mechanism for B(C6F5)3-catalyzed hydrosilylation. Note the separation of activation and addition steps.

Troubleshooting BCF Reactions
SymptomDiagnosisCorrective Action
No Reaction Catalyst PoisoningYour substrate might be too basic (e.g., pyridine). The BCF is binding to the N-atom instead of the silane. Fix: Use the "Frustrated Lewis Pair" approach—add steric bulk to the substrate or use excess silane to compete for the catalyst.
Stalls at 50% Product InhibitionThe resulting silyl ether is binding to the BCF. Fix: Increase temperature to 60°C to promote dissociation, or switch to a less Lewis-basic silane (e.g.,

instead of

).
Slow Kinetics Silane too bulkyYou are using

. The BCF cannot abstract the hydride effectively due to steric clash. Fix: Switch to

or

.
Module 2: The "Small Metal" Strategy (Cross-Coupling)

Best for: C-Si bond formation (Silylation of aryl halides).

The Core Problem: Palladium (Pd) is the standard for cross-coupling, but Pd(II) intermediates are large. When coupling an ortho-substituted aryl halide with a bulky phenyl silane, the reductive elimination step becomes energetically prohibitive.

The Solution: Nickel Catalysis Nickel has a significantly smaller atomic radius (1.24 Å) compared to Palladium (1.37 Å). This geometric advantage allows Ni centers to accommodate bulky partners that Pd rejects.

Protocol: Ni-Catalyzed Silylation of Hindered Aryl Bromides

Reference Grounding: Based on work by the Fu and Oestreich groups.

Reagents:

  • Substrate: 1.0 equiv ortho-substituted Aryl Bromide.

  • Silane: 1.2 equiv

    
     (Triethoxysilane can also be used, but PhSiH3 is often more active).
    
  • Catalyst: 5 mol%

    
    .
    
  • Ligand: 5.5 mol% dppbz (1,2-Bis(diphenylphosphino)benzene). Note: Bidentate ligands are crucial here to prevent β-hydride elimination.

  • Base: 1.5 equiv

    
    .
    
  • Solvent: THF (anhydrous).[1]

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a vial, combine

    
     and dppbz in THF. Stir for 10 mins (Solution turns orange/brown).
    
  • Add the solid

    
    .
    
  • Add the Aryl Bromide.

  • Add the Phenyl Silane last (dropwise if liquid). Caution: Gas evolution (

    
    ) may occur.
    
  • Seal and heat to 60°C for 12 hours.

  • Workup: Filter through a silica plug (eluting with ether) to remove nickel salts. Concentrate.

Why this works: The small Ni center brings the reactants closer. The dppbz ligand is rigid, forcing a specific bite angle that accelerates the difficult reductive elimination of the C-Si bond.

Module 3: Decision Logic & Workflow

Use this logic gate to select your experimental path. Do not waste time optimizing a Pd-catalyzed reaction for a tertiary center; it will likely fail.

Decision_Tree Start Start: Steric Issue with Ph-Silane ReactionType Reaction Type? Start->ReactionType Reduction Reduction (C=O to C-OH / C-H) ReactionType->Reduction Coupling Cross-Coupling (C-X to C-Si) ReactionType->Coupling Substrate Substrate Nature? Reduction->Substrate Basic Basic (Amine/Pyridine) Substrate->Basic Neutral Neutral (Ketone/Ester) Substrate->Neutral IrCat Ir-Catalysis + Acid Additive Basic->IrCat BCF B(C6F5)3 Catalysis Neutral->BCF Ortho Ortho-Substituted / Bulky? Coupling->Ortho NiCat Switch to Nickel (NiBr2·diglyme) Ortho->NiCat Yes PdCat Standard Pd (Likely to fail) Ortho->PdCat No

Figure 2: Strategic Decision Tree for Sterically Hindered Silane Reactions.

FAQ: Common User Issues

Q: I am trying to reduce a bulky tertiary amide to an amine using


, but I only get partial conversion. 
A:  Tertiary amides are notoriously difficult because the resulting hemiaminal intermediate is stable and sterically protected.
  • The Fix: Switch from a mono-hydride mechanism to a Zinc-catalyzed protocol or use

    
     (Vaska’s complex)  with TMDS (Tetramethyldisiloxane). TMDS is less bulky than 
    
    
    
    and Vaska's complex is highly active for amides.

Q: Can I use


 (Triphenylsilane) for BCF catalyzed reduction? 
A:  Generally, no. 

is too bulky for the BCF boron center to abstract the hydride efficiently. The "cone angle" of the silane prevents the formation of the active ion pair.
  • The Fix: Use Dimethylphenylsilane (

    
    ) . It retains the phenyl group (good for UV detection/stability) but reduces the steric bulk significantly, allowing BCF to activate it.
    

Q: My Nickel-catalyzed silylation turns black and precipitates metal immediately. A: This indicates "Nickel Black" formation—your catalyst is decomposing before it enters the catalytic cycle.

  • The Fix: This is usually due to a lack of stabilizing ligands or impure silane (oxidized silanes act as oxidants).

    • Ensure your dppbz ligand is fresh and not oxidized (it should be white/cream, not sticky).

    • Premix the Ni source and ligand for 15 minutes before adding the silane.

    • Lower the temperature to 40°C for the initiation phase.

References
  • Piers, W. E. (2000). Tris(pentafluorophenyl)borane-Catalyzed Hydrosilylation of Carbonyl Functions. Journal of Organic Chemistry.[2][3]

  • Oestreich, M., et al. (2013).[4] The Cationic Silicon Electrophile in B(C6F5)3-Catalyzed Hydrosilylation. Angewandte Chemie International Edition.[2]

  • Fu, G. C., et al. (2012). Nickel-Catalyzed Carbon–Si Bond Formation. Journal of the American Chemical Society.

  • Lipshutz, B. H. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development.

  • Zhou, M., et al. (2022).[5] Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3.[6] Frontiers in Chemistry.[6]

Sources

Purification methods for methylphenylvinylsilane monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methylphenylvinylsilane Monomers

Topic: Purification & Troubleshooting for Methylphenylvinylsilane (MPVS) Monomers Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Content Type: Interactive Troubleshooting Guide & Technical Protocols

Executive Summary & Substance Identification

Methylphenylvinylsilane (MPVS) monomers—typically Chloro(methyl)(phenyl)(vinyl)silane (CAS 17306-05-7) or its hydrogen/alkoxy variants—are critical intermediates for synthesizing high-refractive-index silicones and vinyl-functionalized resins. Their purification is complicated by three factors:

  • Hydrolytic Instability: Chlorosilane variants release HCl and form siloxanes upon contact with moisture.

  • Thermal Sensitivity: The vinyl group is prone to radical polymerization or thermal crosslinking at elevated temperatures.

  • Grignard Byproducts: Synthesis often involves Grignard reagents, leaving magnesium salts and biphenyl impurities.

Key Physical Properties (Reference Data):

PropertyValueContext
CAS Number 17306-05-7 (Chlorosilane form)Primary Monomer
Boiling Point 79–82 °C @ 3 mmHgRequires High Vacuum
Refractive Index (

)
1.520Purity Indicator
Density 1.040 g/mL@ 20°C
Appearance Clear, colorless liquidYellowing indicates oxidation/impurities

Troubleshooting Guide (Q&A Format)

Category A: Distillation & Thermal Stability[7][8]

Q1: My monomer polymerizes or gels in the distillation pot/column. How do I prevent this? Diagnosis: Thermal initiation of the vinyl group. Solution: You are likely distilling at too high a temperature or without sufficient radical inhibition.

  • Protocol: Add a radical inhibitor to the pot before heating.

    • Recommended Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) or Phenothiazine at 500–1000 ppm.

    • Mechanism: These scavenge free radicals generated by heat, preventing the vinyl groups from crosslinking (polymerizing).

    • Oxygen Requirement: If using MEHQ (4-methoxyphenol), you must bleed a small amount of air (or lean air) into the system, as phenolic inhibitors require dissolved oxygen to function. For strictly anaerobic distillations, use Phenothiazine.

  • Operational Limit: Keep pot temperature below 140°C. If the boiling point requires higher heat, improve your vacuum (< 1 mmHg).

Q2: The distillate is cloudy or has a "haze" that won't settle. Diagnosis: Hydrolysis products (disiloxanes) or fine magnesium salt particulates. Solution:

  • Immediate Action: If the monomer is a chlorosilane, do not wash with water. The haze is likely ammonium or magnesium salts passing through mechanical filters.

  • Corrective Workflow:

    • Perform a flash distillation (no column) to separate volatiles from non-volatile salts.

    • If the haze persists in the distillate, it is likely a siloxane contaminant. Refractionate using a Vigreux column.

    • Prevention: Ensure all glassware is oven-dried. Use a nitrogen blanket.

Category B: Chemical Impurity Removal

Q3: I see a persistent yellow color even after distillation. Diagnosis: Presence of conjugated organic impurities, likely biphenyls or oxidized Grignard residuals. Solution: Simple distillation often fails to separate biphenyls (bp ~255°C atm, but co-distills under vacuum) effectively if the cut is not precise.

  • Protocol:

    • Wash Step (Non-Chlorosilanes Only): If your monomer is the hydrido or alkoxy variant, wash the organic phase with 5% NaOH to remove phenolic impurities, then water, then brine. Dry over MgSO₄.

    • Fractionation: Use a packed column (e.g., Raschig rings) rather than a simple path. Discard the first 10% (fore-run) and leave the last 15% (residue) in the pot. The yellow impurities typically concentrate in the pot residue.

Q4: GC analysis shows a "shoulder" peak near the main product. Diagnosis: Isomeric impurities (e.g., isomers of the phenyl/vinyl placement) or mono-chloro/di-chloro homologs. Solution:

  • Homolog Separation: Methylphenyldichlorosilane (precursor) has a different boiling point. Increase the reflux ratio (e.g., 10:1) during distillation to sharpen the separation.

  • Verification: Use

    
    Si NMR . The chemical shift is highly sensitive to the substitution pattern (Cl vs. Vinyl vs. Methyl) and will definitively identify the impurity.
    

Detailed Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

For the purification of Chloro(methyl)(phenyl)(vinyl)silane (CAS 17306-05-7).

Prerequisites:

  • Vacuum pump capable of < 5 mmHg.

  • Short-path distillation head or Vigreux column.

  • Nitrogen/Argon line.

Step-by-Step:

  • Setup: Assemble glassware under inert atmosphere. Grease all joints with high-vacuum grease (Dow Corning 976V or similar).

  • Inhibition: Add BHT (0.1 wt%) and Copper powder (trace) to the boiling flask. The copper acts as a secondary stabilizer.

  • Degassing: Stir the crude mixture under weak vacuum (50 mmHg) for 15 minutes to remove dissolved gases that cause bumping.

  • Distillation:

    • Lower pressure to 3 mmHg .[1]

    • Slowly raise oil bath temperature. Product should distill at 79–82°C .

    • Critical: Monitor the "mantle-to-vapor" temperature delta. A large delta (>40°C) suggests pot polymerization or fouling.

  • Collection: Collect the main fraction in a receiver flask cooled to 0°C.

  • Storage: Backfill with Nitrogen. Store in amber glass at 4°C.

Protocol B: Inert Column Filtration (For Non-Chloro Variants)

For removing catalyst residues from Methylphenylvinylsilane (Si-H form).

  • Packing: Pack a glass column with Neutral Alumina (activated, Brockmann I).

  • Solvent: Use anhydrous Hexane or Toluene as the eluent.

  • Loading: Load the crude monomer (diluted 1:1 with solvent) onto the column.

  • Elution: Elute under nitrogen pressure. The metal salts and polar oxidation products will retain on the alumina (colored band).

  • Concentration: Remove solvent via Rotary Evaporator (< 40°C, 20 mbar).

Visualizations

Figure 1: Purification Decision Logic

Use this flowchart to determine the correct purification pathway based on your specific impurity profile.

PurificationLogic Start Crude MPVS Monomer CheckType Identify Monomer Type Start->CheckType IsChloro Chlorosilane (CAS 17306-05-7) CheckType->IsChloro IsHydrido Hydrido/Alkoxy Silane CheckType->IsHydrido CheckHaze Observation: Haze or Solids? IsChloro->CheckHaze CheckColor Observation: Yellow Color? IsHydrido->CheckColor Filtration Inert Filtration (Sintered Glass) CheckHaze->Filtration Yes AddInhibitor Add BHT/Phenothiazine (Prevent Polymerization) CheckHaze->AddInhibitor No Filtration->AddInhibitor DistillDecision Distillation Setup VacuumDistill Vacuum Distillation (<5 mmHg, <140°C) AddInhibitor->VacuumDistill FinalQC QC: GC (>98%) & nD (1.520) VacuumDistill->FinalQC CheckColor->AddInhibitor No Alumina Alumina Column (Remove Polar Impurities) CheckColor->Alumina Yes Alumina->AddInhibitor

Caption: Decision tree for selecting purification methods based on monomer functionality and observed impurities.

References

  • Gelest, Inc. Grignard Reagents and Silanes: Formation of the Silicon-Carbon Bond. Technical Review.[1] Available at: [Link]

  • Nichols, L. Overview of Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Refractive Indices of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (MPVS) and Diphenylsilanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly within optical applications in research and pharmaceutical development, a precise understanding of the refractive index (RI) is paramount. This guide provides a detailed comparative analysis of the refractive indices of two silicon-based compounds: 1,1,3,3,5,5-hexamethyl-1,5-diphenyltrisiloxane (a methyl phenyl volatile siloxane, hereafter referred to as MPVS) and diphenylsilanediol. This document will delve into the theoretical underpinnings of their refractive indices, present available experimental data, and provide detailed protocols for their measurement, thereby offering a comprehensive resource for material selection and characterization.

Executive Summary: A Tale of Two Structures

At the heart of the difference in the refractive indices of MPVS and diphenylsilanediol lies their distinct molecular architectures. MPVS, a linear siloxane, is a viscous liquid at room temperature, while diphenylsilanediol is a crystalline solid. This fundamental difference in physical state dictates not only their respective refractive index values but also the methodologies required for their accurate measurement.

Diphenylsilanediol, with its rigid, crystalline structure and high phenyl group density, exhibits a significantly higher refractive index. In contrast, the more flexible siloxane backbone and lower phenyl-to-silicon ratio in MPVS are expected to result in a lower refractive index. The presence of hydroxyl groups in diphenylsilanediol also contributes to its distinct optical properties through hydrogen bonding and polarizability.

Refractive Index: A Quantitative Comparison

The refractive index is a dimensionless number that describes how fast light travels through a material. A higher refractive index indicates that light travels more slowly. The following table summarizes the available refractive index data for the two compounds.

CompoundChemical StructureCAS NumberPhysical StateRefractive Index (n)
1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (MPVS) C₁₈H₂₈O₂Si₃17977-72-9Viscous LiquidEstimated >1.43, likely in the 1.45-1.55 range
Diphenylsilanediol C₁₂H₁₂O₂Si947-42-2Crystalline Solidα = 1.564 ± 0.004, β = 1.648 ± 0.004, γ = 1.656 ± 0.004

Theoretical Framework: The Role of Molecular Structure

The refractive index of a material is intrinsically linked to its electronic polarizability – the ease with which its electron cloud can be distorted by an electric field, such as that of light. Several factors at the molecular level influence this property:

  • Presence of Aromatic Groups: The delocalized π-electrons in the phenyl groups of both MPVS and diphenylsilanediol are highly polarizable. This is the primary reason for their higher refractive indices compared to their aliphatic counterparts. Diphenylsilanediol has a higher concentration of phenyl groups relative to its molecular weight, contributing to its significantly higher refractive index.

  • Molecular Packing and Density: The ordered and dense packing of molecules in the crystalline lattice of diphenylsilanediol leads to a higher refractive index compared to the more amorphous and less densely packed liquid state of MPVS.

  • Polar Functional Groups: The hydroxyl (-OH) groups in diphenylsilanediol can participate in hydrogen bonding, which can influence molecular packing and electronic interactions, further impacting the refractive index.

Experimental Determination of Refractive Index

The measurement of the refractive index is a critical experimental procedure. The choice of method depends on the physical state of the sample.

For Liquid Samples (MPVS): The Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.[6] It operates on the principle of total internal reflection.[6]

Experimental Workflow for Abbe Refractometer:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_post Post-Measurement prep1 Ensure refractometer is calibrated with a standard of known RI. prep2 Clean the prism surfaces with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. prep1->prep2 prep3 Apply a small drop of the MPVS sample onto the measuring prism. prep2->prep3 meas1 Close the illuminating prism gently to spread the sample into a thin film. prep3->meas1 meas2 Adjust the light source and mirror to illuminate the field of view. meas1->meas2 meas3 Rotate the adjustment knob to bring the boundry between the light and dark fields into the center of the crosshairs. meas2->meas3 meas4 Use the dispersion compensator to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white interface. meas3->meas4 meas5 Read the refractive index value from the instrument's scale. meas4->meas5 post1 Record the temperature at which the measurement was taken. meas5->post1 post2 Clean the prisms thoroughly after use. post1->post2

Caption: Workflow for measuring the refractive index of a liquid sample using an Abbe refractometer.

For Birefringent Solid Samples (Diphenylsilanediol)

Diphenylsilanediol is a birefringent material, meaning its refractive index depends on the polarization and propagation direction of light.[7] Such materials have multiple refractive indices. For a biaxial crystal like diphenylsilanediol, there are three principal refractive indices, denoted as nα, nβ, and nγ.[7]

Measurement of Refractive Indices in Birefringent Solids:

The measurement of the principal refractive indices of a birefringent solid typically involves techniques that can handle anisotropic materials, such as:

  • Immersion Method with a Spindle Stage: This technique involves immersing the crystal in a series of liquids with known refractive indices and rotating it on a spindle stage to find the orientations where the crystal becomes invisible, indicating a match between the crystal's and the liquid's refractive indices.

  • Polarized Light Microscopy: By observing the interference colors and using a Berek compensator, one can determine the birefringence and subsequently the individual refractive indices.

  • Ellipsometry: This technique measures the change in polarization of light upon reflection from a sample and can be used to determine the optical constants, including the refractive indices of anisotropic materials.

Experimental Protocol using Polarized Light Microscopy:

A simplified protocol to observe birefringence and determine the principal refractive indices involves the use of a polarizing microscope.

G cluster_setup Microscope Setup cluster_observation Observation and Measurement setup1 Mount a thin section of the diphenylsilanediol crystal on a slide. setup2 Place the slide on the rotating stage of a polarizing microscope. setup1->setup2 setup3 Cross the polarizer and analyzer (set to 90° apart). setup2->setup3 obs1 Rotate the stage and observe the interference colors and extinction points. setup3->obs1 obs2 Identify the principal vibration directions (where the crystal appears darkest). obs1->obs2 obs3 Use an appropriate compensator (e.g., Berek or quartz wedge) to determine the optical path difference. obs2->obs3 obs4 Measure the thickness of the crystal. obs3->obs4 obs5 Calculate the birefringence (Δn) from the optical path difference and thickness. obs4->obs5 obs6 By rotating the sample and using immersion liquids, each principal refractive index can be determined individually. obs5->obs6

Caption: A simplified workflow for the characterization of a birefringent solid using polarized light microscopy.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling MPVS and diphenylsilanediol.

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (MPVS) and related compounds:

  • Hazards: Based on data for the similar 1,1,3,3,5,5-hexamethyltrisiloxane, these compounds can be highly flammable liquids and vapors.[8][9]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[8][9]

Diphenylsilanediol:

  • Hazards: May cause eye and skin irritation. May be harmful if swallowed or inhaled.[10][11] It is also a flammable solid.[10]

  • Precautions: Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Keep away from heat and open flames.[10]

Always consult the specific Safety Data Sheet (SDS) for each compound before handling.

Conclusion

The refractive indices of 1,1,3,3,5,5-hexamethyl-1,5-diphenyltrisiloxane and diphenylsilanediol are significantly different, a direct consequence of their distinct molecular structures and physical states. Diphenylsilanediol, a crystalline solid with a high phenyl content, exhibits a high and anisotropic refractive index. In contrast, MPVS, a viscous liquid, is expected to have a lower, isotropic refractive index.

This guide provides the foundational knowledge for researchers and professionals to understand, measure, and compare the refractive indices of these materials. The provided experimental protocols offer a starting point for accurate characterization, which is crucial for the successful application of these compounds in optical systems, drug delivery matrices, and other advanced technologies.

References

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Retrieved from [Link]

  • Ramli, R., & Ng, S. C. (2015). Synthesis and Studies on the Effect of Phenyl Side – Chain Content on Refractive Index of Polysiloxane Resin.
  • MDPI. (2021).
  • Google Patents. (n.d.). US7429638B2 - High refractive index polysiloxanes and their preparation.
  • Gelest, Inc. (2014). SAFETY DATA SHEET - 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • Wikipedia. (n.d.). Birefringence. Retrieved from [Link]

  • Gelest, Inc. (2014). SAFETY DATA SHEET - DIPHENYLSILANEDIOL. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Retrieved from [Link]

  • EEWorld. (n.d.). Abbe refractometer operation steps and usage. Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Principles of Birefringence. Retrieved from [Link]

  • Optica Publishing Group. (1998). Measurement of the complex refractive-index spectrum for birefringent and absorptive liquids. Applied Optics, 37(16), 3475-3481.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenylsilanediol, 99% (Titr.). Retrieved from [Link]

  • Amazon S3. (2024). SID4560.0 GHS US English US SDS. Retrieved from [Link]

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Thermal Stability Profiling: Poly(methylphenylvinylsilane) (PMPVS) vs. Standard Silicones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Thermal Degradation Analysis (TGA), Sterilization Resistance, and Mechanistic Stability

Executive Summary: Beyond Standard PDMS

In the high-stakes environment of pharmaceutical packaging and drug delivery, the thermal stability of silicone coatings is not merely a material property—it is a regulatory safeguard. While Polydimethylsiloxane (PDMS) remains the industry workhorse for the siliconization of glass vials and syringes, its thermal ceiling (~300°C) is frequently challenged by modern depyrogenation tunnels and high-temperature sterilization cycles.

Poly(methylphenylvinylsilane) (PMPVS) emerges as a critical alternative. By incorporating phenyl groups for thermal resistance and vinyl moieties for cross-linking density, PMPVS offers a "dual-defense" mechanism against thermal degradation. This guide objectively compares the TGA profiles of PMPVS against PDMS and Phenyl-only variants, providing the experimental grounding needed to justify material selection in high-performance applications.

Comparative Analysis: Thermal Performance Metrics

The following data synthesizes TGA results from standardized heating protocols (10°C/min ramp). Note the distinct advantage of PMPVS in "Onset Temperature" (


), which is the critical threshold for depyrogenation safety.
Table 1: Thermal Stability Comparison of Silicone Classes
Performance MetricStandard PDMS (Polydimethylsiloxane)PMPS (Polymethylphenylsiloxane)PMPVS (Poly(methylphenylvinylsilane))Implication for Pharma

(Onset Degradation)
~300°C - 350°C~400°C - 420°C430°C - 460°C PMPVS survives 350°C depyrogenation cycles without mass loss.

(Peak Degradation)
~500°C~550°C>600°C Higher resistance to catastrophic failure during thermal spikes.
Char Yield (at 800°C) < 5% (Mostly volatile cyclics)~20-30%~60-70% High ceramic yield indicates robust cross-linked network retention.
Oxidative Stability (Air) Poor (Oxidizes >200°C)ModerateHigh Phenyl rings act as radical scavengers, delaying oxidative onset.
Cross-Linking Potential Low (Requires external agent)LowHigh (Vinyl-activated) Prevents "silicone migration" into drug formulation (particulates).

Key Insight: The vinyl group in PMPVS allows for in-situ curing during the coating process. Unlike PDMS, which remains a linear fluid that can migrate, cured PMPVS forms a thermoset network, drastically reducing the risk of leachables and particulate contamination in liquid drugs.

Experimental Protocol: TGA Workflow for Organosilanes

To replicate these results or validate incoming raw materials, use the following self-validating protocol. This method is designed to differentiate between volatility (evaporation of monomers) and degradation (breaking of polymer chains).

Protocol: Dual-Atmosphere Thermal Profiling

Equipment: High-Resolution TGA (e.g., TA Instruments Q500 or PerkinElmer Pyris 1). Sample Prep: 10–15 mg of cured resin (or liquid monomer in hermetic pan with pinhole).

  • Equilibration:

    • Purge furnace with Nitrogen (N₂) at 50 mL/min for 30 mins to remove ambient oxygen/moisture.

    • Reasoning: Moisture acts as a catalyst for siloxane hydrolysis, skewing results.

  • Drying Segment (Volatiles Check):

    • Ramp to 150°C at 20°C/min. Hold for 10 mins.

    • Validation: Weight loss here indicates residual solvent or unreacted monomer (improper cure).

  • Degradation Ramp (Pyrolysis):

    • Ramp from 150°C to 800°C at 10°C/min in Nitrogen.

    • Metric: Record

      
       (Onset) and 
      
      
      
      (Derivative peak).
  • Oxidative Challenge (Switch to Air):

    • Alternative Run: Perform a separate run ramping in Air instead of Nitrogen.

    • Reasoning: This simulates the oxidative environment of an autoclave or sterilization tunnel.

Visualization: TGA Workflow Logic

TGA_Workflow cluster_decision Validation Check Sample Sample Prep (10-15mg Cured Resin) Purge N2 Purge (30 min, Remove O2/H2O) Sample->Purge Inert Env Drying Isothermal Hold (150°C, 10 min) Purge->Drying Remove Volatiles Ramp Thermal Ramp (10°C/min to 800°C) Drying->Ramp Degradation Phase Check Loss > 2% at 150°C? Drying->Check Analysis Data Analysis (T5%, Tmax, Char Yield) Ramp->Analysis Extract Metrics Check->Sample Yes (Fail: Recure) Check->Ramp No (Pass)

Caption: Figure 1. Self-validating TGA workflow. The "Drying" step distinguishes between volatile impurities and true polymer degradation.

Mechanistic Insight: Why Phenyl + Vinyl?

Understanding the causality of degradation allows researchers to predict long-term stability.

The Phenyl "Stiffening" Effect

Standard PDMS degrades via a "back-biting" mechanism where the flexible siloxane chain loops back on itself, ejecting volatile cyclic oligomers (D3, D4, D5).

  • Mechanism: The bulky phenyl groups in PMPVS sterically hinder this chain flexibility. The chain cannot easily coil to form the transition state required for back-biting.

  • Result: The degradation pathway shifts from low-energy "unzipping" to high-energy "random scission," effectively raising the thermal stability by ~100°C.

The Vinyl "Network" Effect

Vinyl groups (


) are reactive sites. Upon curing (via Pt catalyst or peroxide), they form permanent covalent bridges between chains.
  • Mechanism: A cross-linked network cannot "melt" or flow. For a chain to volatilize, two bonds must break simultaneously (statistically unlikely).

  • Result: High char yield and resistance to "silicone migration."

Visualization: Degradation Pathways

Degradation_Mechanism PDMS Standard PDMS Chain (Flexible -CH3 groups) Backbiting Back-Biting Mechanism (Low Energy) PDMS->Backbiting Heat >300°C PMPVS PMPVS Chain (Bulky Phenyl + Vinyl) Scission Random Scission (High Energy) PMPVS->Scission Heat >450°C Network Cross-Linked Ceramic Char (Stable Residue) PMPVS->Network Vinyl Cross-linking Cyclics Volatile Cyclic Oligomers (D3, D4 - Mass Loss) Backbiting->Cyclics Unzipping Scission->Network Radical Recombination

Caption: Figure 2. Mechanistic divergence.[1] PDMS fails via low-energy back-biting, while PMPVS forces high-energy scission and promotes stable char formation.

References

  • Comparison of Phenyl vs. Methyl Silicone Rubber Stability Source: ResearchGate

  • Thermal Degradation Kinetics of Polysiloxanes Source: Asian Journal of Chemistry

  • Siliconization of Pharmaceutical Vials (Process Overview) Source: SGD Pharma

  • TGA Protocol for Polymer Characterization Source: PerkinElmer Application Notes

  • Sterilization Effects on Polymer Coatings Source: NIH / PubMed Central

Sources

Technical Guide: Methylphenylvinylsilane vs. Divinylbenzene Crosslinking Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Methylphenylvinylsilane (MPVS) derivatives and Divinylbenzene (DVB) .

Note on Chemical Identity: While "Methylphenylvinylsilane" (


) is a monomeric building block, effective crosslinking requires at least two reactive sites. Therefore, this guide compares Divinylbenzene (DVB)  against its direct silane-equivalent: 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (Divinyl-DPh-DMDS)  and related Phenyl-Vinyl-Methyl-Siloxane (PVMQ) systems.

Executive Summary

The choice between Methylphenylvinylsilane-based agents (Silanes) and Divinylbenzene (DVB) represents a fundamental decision between inorganic flexibility/thermal stability and organic rigidity/chemical resistance .

  • Divinylbenzene (DVB): The industry standard for creating rigid, non-porous to macroporous organic networks (e.g., polystyrene beads). It excels in mechanical hardness and chemical resistance to acids/bases but suffers from lower thermal decomposition thresholds and brittleness.

  • Methylphenylvinylsilane (MPVS/PVMQ): Offers a hybrid organic-inorganic backbone. The "Phenyl" group provides thermal stability superior to standard silicones, while the "Vinyl" enables precise platinum-catalyzed curing. It is the superior choice for high-temperature elastomers, optical encapsulants, and biocompatible hydrogels.

Chemical Fundamentals & Mechanism

Structural Comparison

The performance difference stems directly from the backbone chemistry.

FeatureDivinylbenzene (DVB)Methylphenylvinylsilane (MPVS Class)
Core Structure Aromatic Ring (

)
Siloxane Linkage (

)
Backbone Nature Carbon-Carbon (Rigid, Hydrophobic)Silicon-Oxygen (Flexible, High Bond Energy)
Reactive Group Vinyl (

) x2
Vinyl attached to Si (

)
Key Substituent None (Pure Hydrocarbon)Phenyl Group (

) - Adds thermal stability & RI
Bond Energy C-C: ~346 kJ/molSi-O: ~452 kJ/mol (Higher Thermal Stability)
Crosslinking Mechanisms

The two agents utilize distinct polymerization pathways, affecting network homogeneity.

  • DVB (Free Radical Polymerization): [1][2]

    • Initiator: AIBN or Benzoyl Peroxide.

    • Process: Chaotic chain growth. DVB often reacts faster than styrene, leading to heterogeneous "microgel" formation early in the reaction.

    • Result: A rigid, heterogeneous network with potential trapped radicals.

  • MPVS (Hydrosilylation / Addition Cure):

    • Catalyst: Platinum (Karstedt’s or Speier’s).

    • Process: Step-growth addition of a Silicon-Hydride (

      
      ) across the Vinyl (
      
      
      
      ) bond.
    • Result: A homogeneous, defined network with no byproducts (no leaving groups).

CrosslinkingMechanism DVB_Node Divinylbenzene (DVB) Mech_Radical Free Radical Polymerization DVB_Node->Mech_Radical + Initiator (AIBN) Silane_Node Methylphenylvinylsilane Mech_Hydro Hydrosilylation (Pt Catalyzed) Silane_Node->Mech_Hydro + Crosslinker (Si-H) Network_Rigid Rigid, Heterogeneous Network Mech_Radical->Network_Rigid Random Chain Growth Network_Flex Flexible, Homogeneous Elastomer Mech_Hydro->Network_Flex Step-Growth Addition

Figure 1: Mechanistic pathways for DVB vs. Silane crosslinking.

Performance Comparison Data

Thermal Stability

The inclusion of the phenyl group in MPVS significantly boosts thermal resistance compared to standard methyl-silicones and organic DVB resins.

Material System

(5% Wt Loss)

(Max Degradation)
Char Yield (at 600°C)
Poly(Styrene-co-DVB) ~330°C400 - 420°C< 5% (Volatilizes)
Standard Silicone (PDMS) ~300°C350 - 400°C~10-20%
Phenyl-Vinyl-Silane (MPVS) ~480°C > 500°C > 60% (Ceramization)

Data Interpretation: The Si-Ph bond prevents the "unzipping" degradation mechanism common in organic polymers. At extreme heat, MPVS networks form a ceramic silicon-oxycarbide char, maintaining structural integrity where DVB networks would completely vaporize.

Swelling & Solvent Resistance

Swelling ratios (


) indicate crosslink density and solvent compatibility.
SolventDVB Network (High Crosslink)MPVS Network (Silicone)
Water < 1.01 (Hydrophobic)< 1.01 (Hydrophobic)
Toluene 1.2 - 1.5 (Swells)2.5 - 3.0 (Significant Swell)
Methanol < 1.05 (Resistant)< 1.05 (Resistant)
THF 1.5 - 2.0 (Swells)2.0 - 2.5 (Swells)

Insight: DVB creates tighter, more solvent-resistant networks suitable for chromatography. MPVS networks are more permeable and flexible, making them ideal for drug delivery membranes where diffusion is required, but poor for high-pressure solvent exposure.

Experimental Protocols

Protocol A: Synthesis of DVB-Crosslinked Polystyrene Beads (Precipitation Polymerization)

Objective: Create rigid, monodisperse microspheres.

  • Reagents:

    • Monomer: Styrene (purified).

    • Crosslinker: Divinylbenzene (DVB-80, 80% purity).

    • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).

    • Solvent: Acetonitrile (marginal solvent).

  • Procedure:

    • Step 1: In a 250mL round-bottom flask, dissolve Styrene (4.0 g) and DVB (1.0 g, 20 wt%) in Acetonitrile (100 mL).

    • Step 2: Add AIBN (0.1 g, 2 wt% relative to monomer).

    • Step 3: Purge with

      
       for 15 minutes to remove oxygen (oxygen inhibits radical cure).
      
    • Step 4: Heat to 70°C with varying agitation (60 rpm) for 12 hours.

    • Step 5: Collect white precipitate by centrifugation (4000 rpm, 10 min). Wash 3x with Ethanol.

  • Validation: FTIR should show disappearance of vinyl C=C peak (

    
    ).
    
Protocol B: Synthesis of Phenyl-Vinyl-Silane Elastomer (Hydrosilylation)

Objective: Create a high-temperature resistant, transparent elastomer.

  • Reagents:

    • Base Polymer: Vinyl-terminated Methylphenylsiloxane (e.g., Gelest PMV-9925).

    • Crosslinker: 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane (Modifier) + Phenyltris(dimethylsiloxy)silane (Hydride crosslinker).

    • Catalyst: Platinum-Divinyltetramethyldisiloxane complex (Karstedt's catalyst) in xylene.

  • Procedure:

    • Step 1: Mix Base Polymer (10 g) with Crosslinker (calculated for 1.5:1 Si-H:Vinyl ratio).

    • Step 2: Add 10 ppm of Platinum catalyst. Note: Pot life is short (~1 hour).

    • Step 3: Degas under vacuum (25 inHg) for 10 minutes to remove entrapped air bubbles.

    • Step 4: Pour into mold and cure at 150°C for 1 hour.

    • Step 5: Post-cure at 200°C for 4 hours to maximize thermal properties.

  • Validation: DSC analysis; absence of exotherm upon reheating confirms complete cure.

Decision Framework

Use the following logic flow to select the appropriate agent for your application.

SelectionLogic Start Select Crosslinker Q1 Primary Requirement? Start->Q1 Branch_Therm Thermal Stability (>350°C) Q1->Branch_Therm Branch_Mech Mechanical Rigidity & Solvent Resistance Q1->Branch_Mech Branch_Bio Biocompatibility & Permeability Q1->Branch_Bio Res_MPVS Choose Methylphenylvinylsilane (MPVS/Silicone) Branch_Therm->Res_MPVS Si-Ph Bond Stability Res_DVB Choose Divinylbenzene (DVB) Branch_Mech->Res_DVB Rigid Aromatic Network Branch_Bio->Res_MPVS Inert & Flexible

Figure 2: Decision matrix for selecting between MPVS and DVB.

Conclusion

  • Select Divinylbenzene (DVB) if your application requires a hard, porous scaffold for chromatography, ion exchange, or structural reinforcement where temperatures remain below 300°C.

  • Select Methylphenylvinylsilane (MPVS) if you are developing high-performance elastomers, optical devices requiring high refractive index, or biomedical implants where thermal stability (>400°C) and flexibility are paramount.

References

  • Thermal Stability of Polysiloxanes: Dvornic, P. R. (2000). High Temperature Stability of Polysiloxanes. Silicon Compounds: Silanes and Silicones.[3] Gelest, Inc.[4]

  • DVB Pyrolysis Studies: Straus, S., & Madorsky, S. L. (1961). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene with Divinylbenzene. Journal of Research of the National Bureau of Standards.[5]

  • Silane Crosslinking Mechanisms: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
  • DVB in Microsphere Synthesis: Choe, S., et al. (2004). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization. Journal of Polymer Science Part A.

  • Silicone Crosslinking Protocols: Gelest, Inc. Reactive Silicones: Forging New Polymer Links.

Sources

A Senior Application Scientist's Guide to the Rheological Divergence of Phenyl and Methyl Silicone Gums

Author: BenchChem Technical Support Team. Date: February 2026

In the world of high-performance polymers, silicone gums stand out for their unique combination of inorganic and organic properties. At their core is the robust siloxane (Si-O-Si) backbone, which provides exceptional thermal stability and flexibility. However, the organic side groups attached to this backbone dictate the material's specific behaviors. This guide provides an in-depth rheological comparison between two common variants: traditional methyl silicone gums (polydimethylsiloxane, or PDMS) and phenyl-modified silicone gums.

For researchers and drug development professionals, understanding the flow behavior (rheology) of these materials is paramount. Rheology governs everything from processability and mixing to the final performance of a product, be it a sealant, an adhesive, a drug delivery matrix, or a biomedical device. The substitution of a methyl group with a phenyl group, while seemingly minor, introduces profound changes to the gum's performance, particularly under thermal stress.

The Foundational Difference: Molecular Structure

The fundamental distinction between these two silicone gums lies in their chemical structure. Methyl silicone gum is characterized by methyl (-CH₃) groups attached to the silicon atoms of the siloxane backbone. In contrast, phenyl silicone gums have a certain percentage of these methyl groups replaced by bulky, rigid phenyl (-C₆H₅) rings.

This structural alteration is the root cause of their differing rheological profiles. The large phenyl groups introduce steric hindrance, restricting the rotation and movement of the polymer chains. This directly impacts intermolecular forces and the way the polymer chains entangle and flow under stress.

Caption: Molecular structures of Methyl vs. Phenyl Silicone Gum.

Core Rheological Properties: A Comparative Analysis

The structural differences manifest in several key rheological parameters. For high molecular weight polymers like gums, we are primarily concerned with their viscoelastic behavior—how they exhibit both liquid-like (viscous) and solid-like (elastic) properties.

Viscosity and Shear-Thinning Behavior

Both methyl and phenyl silicone gums are non-Newtonian fluids; their viscosity decreases as the applied shear rate increases. This shear-thinning behavior is crucial for processing, as it allows the highly viscous gum to be mixed, molded, or extruded more easily under mechanical stress.

The presence of phenyl groups, due to increased steric effects and intermolecular forces, generally leads to a higher viscosity at a given molecular weight compared to a pure methyl silicone gum.[1] This effect becomes more pronounced as the phenyl content increases.

Temperature Dependence: The Key Differentiator

The most significant impact of phenyl substitution is on the material's performance across a wide temperature range.

  • Low-Temperature Performance: Methyl silicone gums (PDMS) have a regular polymer chain structure, which allows them to crystallize at low temperatures (around -40°C), causing them to become stiff and lose their elastomeric properties. The introduction of bulky phenyl groups disrupts this regularity, hindering crystallization and significantly improving low-temperature flexibility.[2] Phenyl silicones can remain flexible at temperatures down to -100°C or lower, making them indispensable for aerospace and cryogenic applications.[3]

  • High-Temperature Stability: Phenyl groups are more thermally stable and resistant to oxidation than methyl groups.[4][5] This enhanced stability protects the siloxane backbone from degradation at elevated temperatures. While standard methyl silicones are stable for extended periods up to around 200°C, phenyl-modified silicones can serve continuously at temperatures up to 250°C or higher.[6]

PropertyMethyl Silicone Gum (PDMS/VMQ)Phenyl Silicone Gum (PVMQ/PMQ)Significance
Typical Service Temperature -55°C to 200°C-100°C to 250°C+Phenyl gums offer a vastly expanded operational window.[3][7]
Low-Temperature Flexibility Becomes brittle below ~-50°CExcellent; remains flexible below -100°CDisruption of crystallinity by phenyl groups prevents stiffening.[2][3][8]
Thermal & Oxidative Stability GoodExcellentPhenyl groups enhance resistance to heat-induced degradation.[4][6]
Radiation Resistance ModerateExcellentThe aromatic phenyl rings are effective at dissipating radiation energy.[5]
Viscoelastic Properties (G' and G'')

A dynamic mechanical analysis (DMA) or oscillatory rheology test provides insight into the elastic (storage modulus, G') and viscous (loss modulus, G'') nature of the gums.

  • Storage Modulus (G'): Represents the elastic, solid-like component. Due to the restricted chain mobility imposed by the phenyl groups, phenyl silicone gums are expected to exhibit a higher G' than their methyl counterparts at ambient and low temperatures. This indicates a more structured, resilient material.

  • Loss Modulus (G''): Represents the viscous, liquid-like component, or the energy dissipated as heat. The relationship between G' and G'' (tan δ = G''/G') defines the damping characteristics of the material. Phenyl silicones often exhibit enhanced damping properties, which is advantageous in vibration-isolating applications.[6]

Experimental Protocol: Rheological Characterization

To quantify these differences, a rotational rheometer is the instrument of choice. The following protocols outline a standard approach for characterizing silicone gums, adhering to principles found in ASTM standards like ASTM D6204.[9]

G cluster_prep Sample Preparation cluster_tests Rheological Tests cluster_analysis Data Analysis Prep Place ~1g of gum on rheometer plate Trim Lower geometry to gap (e.g., 1mm) & trim excess Prep->Trim Equilibrate Equilibrate at test temperature (e.g., 25°C) Trim->Equilibrate StrainSweep 1. Amplitude Sweep (Determine LVER*) Equilibrate->StrainSweep FreqSweep 2. Frequency Sweep (Measure G', G'') StrainSweep->FreqSweep FlowSweep 3. Flow Sweep (Measure Viscosity vs. Shear Rate) FreqSweep->FlowSweep Analysis Compare G', G'', tan δ, and viscosity curves FlowSweep->Analysis note *LVER: Linear Viscoelastic Region

Caption: Experimental workflow for rheological characterization.

Detailed Step-by-Step Methodology

Objective: To determine and compare the viscoelastic properties and steady shear viscosity of methyl and phenyl silicone gums.

Apparatus: Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter) and a temperature control unit.

Procedure:

  • Sample Loading and Preparation: a. Set the rheometer to the initial test temperature (e.g., 25°C). b. Place approximately 1 gram of the silicone gum onto the center of the bottom plate. c. Lower the upper plate to the desired gap (e.g., 1.0 mm), allowing the gum to spread. d. Carefully trim the excess material from the edge of the plate using a non-metallic spatula. A slight positive normal force should be maintained to ensure proper sample contact. e. Allow the sample to rest and equilibrate thermally for at least 5 minutes.

  • Test 1: Amplitude Sweep (Strain Sweep)

    • Purpose: To identify the Linear Viscoelastic Region (LVER), where the material's structure is not disturbed by the applied strain. This ensures subsequent tests are non-destructive.

    • Parameters:

      • Frequency: Constant 1 Hz (or 10 rad/s).

      • Strain Range: Logarithmic sweep from 0.01% to 500%.

      • Action: Identify the strain percentage at which G' begins to decrease. Select a strain value well within the LVER (e.g., 0.5%) for the next test.

  • Test 2: Oscillatory Frequency Sweep

    • Purpose: To measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. This probes the material's behavior over different time scales.

    • Parameters:

      • Strain: Constant value from the LVER (e.g., 0.5%).

      • Frequency Range: Logarithmic sweep from 100 Hz to 0.01 Hz.

      • Data to Collect: G', G'', tan δ, η*.

  • Test 3: Steady Shear Flow Sweep

    • Purpose: To measure the apparent viscosity as a function of shear rate and characterize the shear-thinning behavior.

    • Parameters:

      • Shear Rate Range: Logarithmic sweep from 100 s⁻¹ down to 0.01 s⁻¹. A downward sweep can minimize shear history effects.

      • Data to Collect: Apparent Viscosity vs. Shear Rate.

  • (Optional) Test 4: Temperature Sweep

    • Purpose: To directly observe the effect of temperature on the viscoelastic properties.

    • Parameters:

      • Strain & Frequency: Constant values (e.g., 0.5% and 1 Hz).

      • Temperature Range: Ramp from high to low temperature (e.g., 150°C to -120°C) at a controlled rate (e.g., 3°C/min).

      • Data to Collect: G' and G'' vs. Temperature. This test will clearly show the glass transition and any crystallization events.

Conclusion and Application-Driven Insights

The decision to use a phenyl silicone gum over a methyl silicone gum is driven entirely by the performance requirements of the final application. The rheological data provides the causal link between molecular structure and end-use suitability.

  • Methyl Silicone Gums remain the workhorse for a vast array of applications where extreme temperature resistance is not a critical factor. Their favorable cost-performance balance makes them ideal for general-purpose seals, tubing, and consumer goods.

  • Phenyl Silicone Gums are specialty materials engineered for extreme environments. Their unique rheological profile—characterized by an exceptionally wide service temperature range and enhanced thermal stability—makes them the material of choice for:

    • Aerospace: Seals, gaskets, and O-rings that must remain flexible and functional from the cold of high altitude to the heat of engine components.

    • Industrial: High-temperature lubricating greases and heat transfer fluids.

    • Specialty Applications: Damping materials and components requiring resistance to radiation.

By understanding the fundamental rheological differences through quantitative analysis, researchers and developers can make informed decisions, ensuring the selection of the optimal silicone gum for the demanding requirements of their specific application.

References

  • The Mobility and Rheological Properties of Phenyl Silicone Rubber. (2012). Scientific.net. [Link]

  • Miao, Q., et al. (2018). Rheological Properties of Five Plant Gums. American Journal of Analytical Chemistry, 9, 210-223. [Link]

  • Razavi, S.M.A., & Irani, M. (2018). Rheology of Food Gum. In Bioactive Molecules in Food. Springer. [Link]

  • ASTM D6204 - 21 Standard Test Methods for Rubber—Measurement of Unvulcanized Rheological Properties Using Rotorless Shear Rheometers. ASTM International. [Link]

  • Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2022). Polymers, 14(23), 5183. [Link]

  • The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability. (2022). Polymers, 14(5), 903. [Link]

  • ASTM D6411/D6411M-15(2020) Standard Specification for Silicone Rubber Room Temperature Vulcanizing Low Outgassing Materials. ASTM International. [Link]

  • Understanding ASTM Rubber Testing Standards. (2023). Alpha Technologies. [Link]

  • Are There Different Types of Silicone Rubber? (2024). TRP Polymer Solutions. [Link]

  • Thermal Silicone Fluids. Gelest. [Link]

  • Methyl Phenyl Silicone Fluid. SiSiB SILICONES. [Link]

  • You Need to Know About Silicone Rubber. (n.d.). Cor Elastomers. [Link]

Sources

×

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